B I09
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(1,3-dioxan-2-yl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c18-12-3-2-10-9-4-5-17-8-11(9)15(19)22-14(10)13(12)16-20-6-1-7-21-16/h2-3,16-18H,1,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMWNUDIOPESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=C(C=CC3=C2OC(=O)C4=C3CCNC4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SQ-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-109 is a novel, orally bioavailable, small-molecule drug candidate under clinical investigation for the treatment of tuberculosis (TB), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. Developed by Sequella, Inc., this ethylenediamine-based compound represents a promising advancement in the fight against a global health threat. Its unique multi-target mechanism of action distinguishes it from existing anti-TB drugs, offering potential for improved efficacy, reduced treatment duration, and a higher barrier to resistance development. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies that define the action of SQ-109.
Core Mechanism of Action: Inhibition of MmpL3 and Cell Wall Disruption
The primary mechanism of action of SQ-109 is the inhibition of the Mycobacterium tuberculosis (Mtb) membrane transporter MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3][4][5][6][7] MmpL3 is an essential protein responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids.[4][5][6][8] Mycolic acids are long-chain fatty acids that are crucial components of the protective outer layer of the mycobacterial cell wall.
By binding to and inhibiting MmpL3, SQ-109 effectively blocks the translocation of TMM across the inner membrane, leading to a cascade of disruptive effects:
-
Accumulation of TMM: Inhibition of MmpL3 results in the intracellular accumulation of TMM.[4][5][6][8]
-
Inhibition of Mycolic Acid Incorporation: The lack of TMM transport prevents the incorporation of mycolic acids into the cell wall.[4][5][6][8]
-
Disruption of Cell Wall Integrity: The compromised cell wall structure leads to increased permeability and ultimately, bacterial cell death.[9]
This targeted disruption of cell wall biosynthesis is a key factor in the bactericidal activity of SQ-109 against both drug-sensitive and drug-resistant strains of Mtb.[1][9]
Signaling Pathway Diagram
Caption: Primary mechanism of SQ-109 action via MmpL3 inhibition.
Secondary Mechanisms of Action
Beyond its primary target, research suggests that SQ-109 possesses multiple mechanisms of action, contributing to its potent antimicrobial activity and low rate of spontaneous resistance.[10] These secondary targets include:
-
Inhibition of Menaquinone Biosynthesis: SQ-109 has been shown to interfere with the biosynthesis of menaquinone, a vital component of the electron transport chain in Mtb.[2][10]
-
Disruption of Electron Transport and ATP Synthesis: By targeting the electron transport chain, SQ-109 inhibits respiration and reduces ATP synthesis, effectively starving the bacteria of energy.[2][10]
-
Proton Motive Force Disruption: The compound acts as an uncoupler, collapsing the pH gradient and membrane potential across the bacterial membrane.[10]
These multifaceted effects contribute to a potent and broad-spectrum antimicrobial profile, with activity observed against other pathogens in addition to Mtb.[10]
Multi-Target Pathway Diagram
Caption: Multi-target mechanism of SQ-109 in M. tuberculosis.
Quantitative Data Summary
The in vitro and in vivo activity of SQ-109 has been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis
| Strain/Condition | MIC (µg/mL) | MIC (µM) | Reference |
| H37Rv (micro-broth dilution) | 0.11 | 0.2 | [11] |
| H37Rv (BACTEC) | 0.35 | 0.63 | [11] |
| Clinical Isolates (Drug-sensitive & Drug-resistant) | 0.16 - 0.64 | - | [11] |
| Intracellular Mtb (RAW 264.7 macrophages) | - | 1.56 | [12] |
| 225 Clinical Isolates (MIC90) | 0.25 | - | [7] |
| 225 Clinical Isolates (MIC95) | 0.5 | - | [7] |
| 225 Clinical Isolates (MIC99) | 1.0 | - | [7] |
Table 2: Synergistic Interactions of SQ-109 with Other Antitubercular Drugs
| Combination | Effect | Observation | Reference |
| SQ-109 + Isoniazid (INH) | Synergistic | Strong synergy at 0.5 MIC of each drug | [11] |
| SQ-109 + Rifampicin (RIF) | Synergistic | Strong synergy with SQ-109 at 0.5 MIC and RIF at 0.1 MIC | [11] |
| SQ-109 + Ethambutol (EMB) | No Synergy/Additive Effect | - | [11] |
| SQ-109 + Streptomycin | Additive | - | [11] |
| SQ-109 + TMC207 (Bedaquiline) | Synergistic | Decreased TMC207 MIC by 4- to 8-fold |
Table 3: In Vitro Activity of SQ-109 against Helicobacter pylori
| Strain Type | MIC Range (µM) | MBC Range (µM) | Reference |
| Laboratory Strains | 8 - 20 | 65 - 100 | [13] |
| Clinical Isolates | 5 - 30 | 50 - 80 | [13] |
Key Experimental Protocols
The elucidation of SQ-109's mechanism of action has relied on a variety of sophisticated experimental techniques.
Macromolecular Incorporation Assays
Objective: To determine the specific biosynthetic pathway inhibited by SQ-109.
Methodology:
-
Mycobacterium tuberculosis cultures are exposed to various concentrations of SQ-109.
-
Radiolabeled precursors for specific macromolecules are added to the cultures. These include:
-
[¹⁴C]-acetate for lipid synthesis.
-
[³H]-leucine for protein synthesis.
-
[³H]-uracil for RNA synthesis.
-
[³H]-thymidine for DNA synthesis.
-
-
After an incubation period, the incorporation of the radiolabeled precursors into their respective macromolecules is measured using scintillation counting.
-
A significant reduction in the incorporation of a specific precursor indicates that its corresponding biosynthetic pathway is inhibited by the drug. For SQ-109, a rapid inhibition of lipid precursor incorporation into the cell wall was observed.[4][5][6][8]
Experimental Workflow: Macromolecular Incorporation Assay
Caption: Workflow for macromolecular incorporation assays.
Whole-Genome Sequencing of Resistant Mutants
Objective: To identify the genetic basis of resistance to SQ-109 and thereby infer its molecular target.
Methodology:
-
Mycobacterium tuberculosis is cultured in the presence of sub-lethal concentrations of SQ-109 or its analogs to select for resistant mutants.
-
Genomic DNA is extracted from the resistant colonies.
-
The entire genome of the resistant mutants is sequenced using next-generation sequencing technologies.
-
The genomes of the resistant mutants are compared to the genome of the wild-type (sensitive) strain to identify single nucleotide polymorphisms (SNPs) or other mutations.
-
Mutations consistently found in resistant strains, particularly in genes encoding essential proteins, point to the likely drug target. For SQ-109, mutations were identified in the mmpL3 gene.[4][5][6]
Experimental Workflow: Whole-Genome Sequencing of Resistant Mutants
Caption: Workflow for identifying drug targets via resistant mutant sequencing.
Conclusion
SQ-109 represents a significant development in the search for new and effective treatments for tuberculosis. Its primary mechanism of action, the inhibition of the essential MmpL3 transporter, disrupts the integrity of the mycobacterial cell wall. Furthermore, its ability to engage multiple secondary targets likely contributes to its potent bactericidal activity and a high barrier to the development of resistance. The synergistic interactions of SQ-109 with existing first-line and novel anti-TB drugs underscore its potential as a cornerstone of future combination therapies. Continued research and clinical evaluation are crucial to fully realize the therapeutic promise of this innovative drug candidate.
References
- 1. MmpL3 Inhibition as a Promising Approach to Develop Novel Therapies against Tuberculosis: A Spotlight on SQ109, Clinical Studies, and Patents Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is SQ-109 used for? [synapse.patsnap.com]
- 4. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Portico [access.portico.org]
- 10. TB R&D Update: Tuberculosis drug, SQ109, targets multiple enzymes and could treat other diseases while preventing resistance | Working Group for New TB Drugs [newtbdrugs.org]
- 11. scispace.com [scispace.com]
- 12. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori | PLOS One [journals.plos.org]
B-I09: A Potent Inhibitor of the IRE1/XBP1 Pathway in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) stress response is a critical cellular signaling network activated by an imbalance between the protein folding capacity of the ER and the load of newly synthesized proteins. A key mediator of this response is the inositol-requiring enzyme 1 (IRE1), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1 initiates the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of the potent transcription factor XBP1s. The IRE1/XBP1 pathway plays a crucial role in promoting cell survival and adaptation under ER stress, a condition frequently exploited by cancer cells to thrive in the harsh tumor microenvironment. Consequently, this pathway has emerged as a promising target for cancer therapy. B-I09 is a novel, cell-permeable small molecule that selectively inhibits the RNase activity of IRE1, thereby blocking the production of XBP1s and disrupting this pro-survival signaling cascade. This technical guide provides a comprehensive overview of B-I09, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
The IRE1/XBP1 Signaling Pathway
Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1, leading to IRE1 dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1, which then excises a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 (XBP1s) mRNA is translated into the XBP1s protein, a transcription factor that upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby enhancing the cell's ability to cope with ER stress. In many cancers, including B-cell malignancies, the IRE1/XBP1 pathway is constitutively active and essential for tumor cell survival and proliferation.[1][2]
Quantitative Data for B-I09
B-I09 has been characterized through a series of in vitro and in vivo studies to determine its potency and pharmacokinetic profile.
| Parameter | Value | Species/Cell Line | Reference |
| In Vitro Activity | |||
| IRE1 RNase IC50 | 1.23 µM | [3] | |
| In-cell IC50 for XBP-1s suppression | 0.9 µM | Human MEC2 CLL cells | [4] |
| In Vivo Pharmacokinetics | |||
| Dosing | 50 mg/kg (intraperitoneal) | Male CD-1 mice | [5] |
| Half-life (T1/2) | ~1.5 hours | Male CD-1 mice | [5] |
| Peak Plasma Concentration (Cmax) | ~39 µM | Male CD-1 mice | [5] |
| Time to Peak Concentration (Tmax) | 15 minutes | Male CD-1 mice | [5] |
Experimental Protocols
Assessment of XBP1 mRNA Splicing by RT-PCR
This protocol allows for the qualitative or semi-quantitative assessment of IRE1 RNase activity by measuring the splicing of XBP1 mRNA.
Materials:
-
Cells of interest
-
B-I09 and/or ER stress inducer (e.g., tunicamycin, thapsigargin)
-
RNA isolation kit (e.g., QIAamp RNA Blood Mini Kit)
-
One-step RT-PCR kit (e.g., Qiagen OneStep RT-PCR Kit)
-
Primers for XBP1 (spanning the splice site)
-
Agarose and gel electrophoresis apparatus
-
DNA stain (e.g., GelRed)
Protocol:
-
Cell Treatment: Plate cells and treat with desired concentrations of B-I09 with or without an ER stress-inducing agent for the desired time.
-
RNA Isolation: Isolate total RNA from treated and untreated cells according to the manufacturer's protocol of the RNA isolation kit.
-
RT-PCR:
-
Gel Electrophoresis:
-
Prepare a 2-3% agarose gel to resolve the small size difference between spliced and unspliced XBP1 PCR products.
-
Run the PCR products on the gel at a low voltage (e.g., 50V) for an extended period (e.g., 4 hours) to achieve good separation.[1]
-
-
Visualization: Stain the gel with a DNA stain and visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band (26 bp smaller).
Detection of XBP1s Protein by Immunoblotting
This protocol is used to quantify the levels of the active XBP1s protein.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against XBP1s (e.g., Cell Signaling Technology #12782)[7]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and detect the signal using an imaging system. A loading control like β-actin or GAPDH should be probed on the same membrane to ensure equal protein loading.
Cell Viability and Cytotoxicity Assessment using XTT Assay
The XTT assay is a colorimetric method to measure cell viability and proliferation, which can be used to assess the cytotoxic effects of B-I09.
Materials:
-
Cells of interest
-
96-well plates
-
B-I09
-
XTT assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of B-I09. Include untreated control wells.
-
Incubation: Incubate the plate for a specific period (e.g., 48 or 72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add it to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Efficacy
In a murine model of Chronic Lymphocytic Leukemia (CLL), administration of B-I09 at 50 mg/kg intraperitoneally for 5 consecutive days per week for 3 weeks resulted in a significant suppression of leukemic progression.[5] This was associated with increased apoptosis of CLL cells in the spleens of treated mice.[5] Importantly, no significant systemic toxicity was observed, as evidenced by stable body weight and no histological abnormalities in vital organs.[5]
Synergistic Effects
B-I09 has been shown to synergize with the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, in inducing apoptosis in B-cell leukemia, lymphoma, and multiple myeloma cell lines.[5] This suggests that a combination therapy approach, targeting both the IRE1/XBP1 pathway and other critical survival pathways like BCR signaling, could be a promising therapeutic strategy.
Conclusion
B-I09 is a valuable research tool and a promising therapeutic candidate for cancers that are dependent on the IRE1/XBP1 signaling pathway for their survival. Its ability to potently and selectively inhibit the RNase activity of IRE1 leads to the suppression of the pro-survival transcription factor XBP1s, ultimately resulting in cancer cell apoptosis. The favorable in vivo safety profile and the potential for synergistic combinations with other targeted therapies further highlight the clinical potential of B-I09. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of targeting the IRE1/XBP1 pathway with inhibitors like B-I09.
References
- 1. RT-PCR analysis of XBP1 mRNA splicing to identify ER stress [bio-protocol.org]
- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 4. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-quantitative RT-PCR for Xbp1 mRNA splicing [bio-protocol.org]
- 7. XBP-1s (D2C1F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Enhancing Antibody-Specific Productivity: Unraveling the Impact of XBP1s Overexpression and Glutamine Availability in SP2/0 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of B-I09 in Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in the ER environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. However, in several diseases, including various cancers like multiple myeloma and chronic lymphocytic leukemia, the IRE1α-XBP1 pathway is hijacked to promote cell survival and proliferation.[1][2] B-I09 is a potent and specific small molecule inhibitor of the RNase activity of IRE1α. By blocking the splicing of XBP1 mRNA, B-I09 effectively attenuates this pro-survival signaling pathway, making it a promising therapeutic agent for diseases dependent on a hyperactive UPR. This technical guide provides an in-depth overview of the mechanism of action of B-I09, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The ER is a vital cellular organelle tasked with the synthesis, folding, and post-translational modification of a significant portion of the proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and genetic mutations, can disrupt the delicate balance of protein folding within the ER, leading to the accumulation of unfolded or misfolded proteins—a state referred to as ER stress. To mitigate ER stress and restore proteostasis, eukaryotic cells have evolved a complex signaling network known as the Unfolded Protein Response (UPR).
The UPR is orchestrated by three ER-resident transmembrane proteins:
-
Inositol-requiring enzyme 1 (IRE1α and IRE1β): The most conserved branch of the UPR, possessing both serine/threonine kinase and endoribonuclease (RNase) activity.
-
PKR-like ER kinase (PERK): A kinase that phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global attenuation of protein synthesis.
-
Activating transcription factor 6 (ATF6): A transcription factor that, upon ER stress, translocates to the Golgi apparatus for cleavage, releasing a cytosolic fragment that moves to the nucleus to activate the transcription of UPR target genes.
Initially, the UPR aims to restore ER homeostasis by increasing the protein folding capacity, enhancing ER-associated degradation (ERAD) of misfolded proteins, and reducing the protein load entering the ER. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
The IRE1α-XBP1 Signaling Pathway
Under basal conditions, the luminal domain of IRE1α is bound by the ER chaperone BiP (also known as GRP78), keeping it in an inactive monomeric state. Upon the accumulation of unfolded proteins, BiP dissociates from IRE1α to assist in protein folding, leading to the dimerization and autophosphorylation of IRE1α. This conformational change activates its RNase domain, which excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).
This unconventional splicing event results in a frameshift, leading to the translation of the spliced XBP1 (XBP1s) protein, a potent basic leucine zipper (bZIP) transcription factor. XBP1s translocates to the nucleus and binds to the ER stress response element (ERSE) and the UPR element (UPRE) in the promoters of target genes. These genes encode proteins involved in:
-
Protein folding and modification: Chaperones (e.g., BiP, GRP94) and foldases (e.g., PDI).
-
ER-associated degradation (ERAD): Components of the machinery that retro-translocates misfolded proteins from the ER to the cytosol for proteasomal degradation.
-
Protein secretion and transport: Factors involved in the expansion of the ER and the secretory pathway.
In several cancers, particularly those with a high secretory load such as multiple myeloma and chronic lymphocytic leukemia (CLL), the IRE1α-XBP1 pathway is constitutively active and plays a crucial role in promoting tumor cell survival, proliferation, and resistance to therapy.[1][2] This dependency makes the IRE1α-XBP1 axis an attractive target for therapeutic intervention.
B-I09: A Specific Inhibitor of IRE1α RNase Activity
B-I09 is a cell-permeable small molecule that acts as a potent and selective inhibitor of the RNase activity of IRE1α.[3][4] It functions by targeting the RNase active site, thereby preventing the splicing of XBP1 mRNA. This leads to a reduction in the levels of the pro-survival transcription factor XBP1s. B-I09 has been shown to mimic XBP1 deficiency in cancer cells, leading to compromised B-cell receptor (BCR) signaling and induction of apoptosis.[1] It has demonstrated efficacy in preclinical models of various B-cell malignancies.[2][5]
Mechanism of Action of B-I09
The mechanism of action of B-I09 is centered on its ability to specifically inhibit the endoribonuclease function of activated IRE1α.
Quantitative Data
The efficacy of B-I09 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of B-I09
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IRE1α RNase activity) | 1.23 µM | In vitro assay | [3][4] |
| Inhibition of XBP1s expression | Dose-dependent | 5TGM1 (murine myeloma), RPMI-8226 (human myeloma) | [2] |
| Induction of Apoptosis | Synergistic with ibrutinib | B-cell leukemia, lymphoma, and multiple myeloma cell lines | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of B-I09
| Parameter | Value | Animal Model | Reference |
| Dosage | 50 mg/kg | Mice | [3] |
| Administration Route | Intraperitoneal injection | Mice | [3] |
| Plasma Half-life | ~1.5 hours | Mice | [3] |
| Peak Plasma Concentration | ~39 µM (at 15 minutes) | Mice | [3] |
| Efficacy | Suppressed leukemic progression | CLL tumor-bearing mice | [3][5] |
| Toxicity | No systemic toxicity observed | Mice | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the activity of B-I09.
XBP1 Splicing Assay by RT-PCR
This protocol is used to qualitatively and semi-quantitatively assess the inhibition of IRE1α-mediated XBP1 mRNA splicing by B-I09.
Materials:
-
Cells of interest (e.g., RPMI-8226, CLL patient samples)
-
B-I09 (and vehicle control, e.g., DMSO)
-
ER stress inducer (e.g., tunicamycin or thapsigargin) (optional, for inducing XBP1 splicing)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcriptase and cDNA synthesis kit (e.g., M-MLV Reverse Transcriptase, Invitrogen)
-
Taq DNA polymerase (e.g., HotStarTaq, QIAGEN)
-
PCR primers for human XBP1:
-
PCR primers for murine Xbp1:
-
Agarose
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density.
-
Treat cells with varying concentrations of B-I09 or vehicle control for a predetermined time.
-
If desired, co-treat with an ER stress inducer to stimulate XBP1 splicing.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify RNA concentration and assess purity (e.g., using a NanoDrop spectrophotometer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Set up PCR reactions with the synthesized cDNA as a template and the XBP1-specific primers.
-
A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose gel.[7]
-
The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands due to the 26-nucleotide difference in size.
-
-
Analysis:
-
Visualize the DNA bands under UV light and quantify the band intensities using image analysis software (e.g., ImageJ).
-
The ratio of XBP1s to XBP1u can be calculated to determine the extent of splicing inhibition by B-I09.
-
Western Blot Analysis of ER Stress Markers
This protocol is used to assess the protein levels of key ER stress markers, such as phosphorylated IRE1α (p-IRE1α) and XBP1s, following treatment with B-I09.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRE1α, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effects of B-I09 on cancer cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
B-I09
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of B-I09 for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the B-I09 concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Evaluating B-I09 Activity
Conclusion
B-I09 is a valuable chemical probe and a promising therapeutic candidate for the treatment of diseases characterized by a hyperactive IRE1α-XBP1 signaling pathway. Its specific mechanism of action, which involves the inhibition of IRE1α's RNase activity and the subsequent reduction of XBP1 splicing, provides a targeted approach to disrupt the pro-survival UPR in cancer cells. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of B-I09 in ER stress and to explore its therapeutic potential. Further investigation into the in vivo efficacy, safety profile, and potential combination therapies will be crucial in advancing B-I09 towards clinical applications.
References
- 1. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B I09 | IRE1 Inhibitors: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. XBP1 Splicing Assay [bio-protocol.org]
- 7. Xbp1 splicing assay [bio-protocol.org]
An In-depth Technical Guide to B I09 (CAS Number: 1607803-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
B I09 is a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1 (IRE1), a key sensor and effector of the unfolded protein response (UPR). By specifically targeting the endoribonuclease (RNase) activity of IRE1, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the activation of the IRE1/XBP1 signaling pathway. This pathway is implicated in the survival and proliferation of various cancer cells, particularly those of B-cell origin. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in in vitro and in vivo research. The information presented is intended to support further investigation into the therapeutic potential of targeting the IRE1/XBP1 axis in oncology and other relevant disease areas.
Chemical and Physical Properties
This compound is a synthetic small molecule with the chemical name 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one.[2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1607803-67-7 | [1][3] |
| Molecular Formula | C₁₆H₁₇NO₅ | [1][3] |
| Molecular Weight | 303.31 g/mol | [1][3] |
| Appearance | Light yellow to brown solid | [3] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble in DMSO (up to 50 mM) | [1][3] |
| Storage | Store at -20°C. Solutions should be freshly prepared. | [1][3] |
Mechanism of Action: Inhibition of the IRE1/XBP1 Pathway
The primary mechanism of action of this compound is the inhibition of the RNase domain of IRE1.[1][3] Under conditions of endoplasmic reticulum (ER) stress, IRE1 dimerizes and autophosphorylates, activating its RNase activity. This activated IRE1 then excises a 26-nucleotide intron from the mRNA of XBP1. This unconventional splicing event leads to a frameshift, resulting in the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby promoting cell survival.
This compound, by inhibiting the RNase activity of IRE1, prevents the splicing of XBP1 mRNA.[4] This leads to a reduction in the levels of XBP1s and the subsequent downregulation of its target genes. In cancer cells, particularly those dependent on a robust UPR to manage high levels of protein synthesis and secretion, the inhibition of the IRE1/XBP1 pathway by this compound can lead to an accumulation of unfolded proteins, ER stress, and ultimately, apoptosis.[5]
In Vitro and In Vivo Activity
This compound has demonstrated significant anti-leukemic activity in both in vitro and in vivo models of chronic lymphocytic leukemia (CLL).[4]
In Vitro Data
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (IRE1 RNase activity) | 1.23 µM | - | [1][3] |
| Effective Concentration (in vitro) | 10-20 µM | MEC1, MEC2, WaC3 | [4] |
In Vivo Data
| Parameter | Value | Animal Model | Reference |
| Dosing Regimen | 50 mg/kg, intraperitoneal injection | Eµ-TCL1 transgenic mice | [4] |
| Half-life (t₁/₂) | ~1.5 hours | Mouse plasma | [4] |
| Peak Plasma Concentration (Cₘₐₓ) | ~39 µM (at 15 minutes) | Mouse plasma | [4] |
Experimental Protocols
The following are detailed protocols for key experiments commonly performed with this compound, based on methodologies reported in the literature.
Cell Viability Assay (XTT)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell lines (e.g., MEC1, MEC2, WaC3)
-
Complete culture medium
-
96-well plates
-
XTT labeling reagent (e.g., Roche)
-
Electron-coupling reagent (e.g., Roche)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. For the control wells, add 100 µL of medium with the corresponding concentration of DMSO.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically a 50:1 ratio of XTT labeling reagent to electron-coupling reagent).
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Immunoblotting for XBP1s, p-BTK, and p-AKT
This protocol is used to assess the effect of this compound on the expression of key proteins in the IRE1 and related signaling pathways.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP1s, anti-phospho-BTK, anti-phospho-AKT, and corresponding total protein antibodies, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
RT-PCR for XBP1 Splicing
This protocol is used to directly measure the effect of this compound on the splicing of XBP1 mRNA.
Materials:
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers specific for unspliced (XBP1u) and spliced (XBP1s) XBP1, and a housekeeping gene (e.g., β-actin).
-
Human XBP1 forward primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 reverse primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Taq DNA polymerase
-
Agarose gel
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform PCR using the specific primers for XBP1 and the housekeeping gene.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will yield a larger PCR product than the spliced form due to the presence of the 26-nucleotide intron.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
In Vivo Administration
This protocol provides a general guideline for the in vivo administration of this compound in a mouse model of CLL.
Materials:
-
This compound
-
Vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Eµ-TCL1 transgenic mice
Procedure:
-
Prepare the this compound formulation in the vehicle at the desired concentration.
-
Administer this compound to the mice via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.
-
The treatment can be administered daily for a specified period, for example, for 5 consecutive days followed by a 2-day break.
-
Monitor the mice for tumor progression and any signs of toxicity.
Conclusion
This compound is a valuable research tool for investigating the role of the IRE1/XBP1 pathway in various diseases, particularly cancer. Its specific mechanism of action and demonstrated in vitro and in vivo efficacy make it a promising candidate for further preclinical and potentially clinical development. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a research setting and contribute to a deeper understanding of its therapeutic potential. Researchers should always adhere to best laboratory practices and institutional guidelines when working with this and any other chemical compound.
References
- 1. Loss of p53 enhances the function of the endoplasmic reticulum through activation of the IRE1α/XBP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the RNase Inhibitor Activity of B I09
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of B I09, a potent and specific inhibitor of the ribonuclease (RNase) activity of Inositol-requiring enzyme 1 (IRE-1). This compound represents a significant tool for studying the endoplasmic reticulum (ER) stress response and holds therapeutic potential, particularly in the context of B-cell malignancies where the IRE-1/XBP-1 pathway is a critical driver of cell survival and proliferation.
Core Mechanism of Action
This compound is a tricyclic chromenone-based small molecule that specifically targets the RNase domain of IRE-1.[1] IRE-1 is a key sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. Under ER stress, IRE-1 dimerizes and autophosphorylates, activating its cytoplasmic RNase domain.[1] This activated RNase domain excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP-1).
The resulting spliced mRNA, XBP-1s, is translated into a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. In several cancers, including Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM), the IRE-1/XBP-1 pathway is hijacked to support malignant cell growth and survival.[1][2]
This compound functions by directly inhibiting the RNase activity of IRE-1, thereby preventing the splicing of XBP-1 mRNA.[2][3] This leads to a reduction in XBP-1s protein levels, mimicking a state of XBP-1 deficiency. Consequently, this compound compromises the survival mechanisms of cancer cells dependent on this pathway, leading to apoptosis and suppression of leukemic progression.[3][4]
Quantitative Inhibitor Activity and Pharmacokinetics
The inhibitory potency and in vivo behavior of this compound have been characterized through various assays. The data below summarizes its key quantitative parameters.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
|---|---|---|---|
| In Vitro IC50 | 1230 nM | Recombinant human IRE-1 RNase | [3] |
| In-Cell IC50 | 0.9 µM | Human MEC2 CLL Cells |[1] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
|---|---|---|---|
| Administration Route | Intraperitoneal Injection | 50 mg/kg | [3][4] |
| Peak Plasma Conc. | ~39 µM | 50 mg/kg | [3][4] |
| Time to Peak Conc. | 15 minutes | 50 mg/kg | [3][4] |
| Half-life (t½) | ~1.5 hours | 50 mg/kg |[3][4] |
Signaling Pathway Inhibition
This compound's primary effect is the disruption of the IRE-1 signaling cascade. This has direct consequences on the UPR and downstream pathways critical for B-cell function, such as B-Cell Receptor (BCR) signaling.
References
- 1. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
understanding the function of B I09 in cellular pathways
An in-depth analysis of the function of a compound referred to as "BI09" in cellular pathways cannot be provided at this time. Extensive searches for a molecule with this designation have not yielded any specific information, suggesting that "BI09" may be a typographical error or an internal, non-public codename.
The scientific literature and public databases do not contain information on a compound or protein with the specific name "BI09." Therefore, it is not possible to delineate its mechanism of action, the cellular pathways it modulates, or any associated experimental data and protocols.
To receive a detailed technical guide that meets the specified requirements, including data tables, experimental methodologies, and Graphviz diagrams, a corrected and specific name of the molecule of interest is required. For instance, information is available for compounds with similar-sounding names, such as the phosphodiesterase 9A (PDE9A) inhibitor BI 409306, but any analysis of this or other molecules would be speculative without confirmation.
Researchers, scientists, and drug development professionals are encouraged to verify the exact nomenclature of the compound to enable a thorough and accurate investigation into its cellular functions. Without a valid target molecule, the creation of the requested in-depth technical guide or whitepaper is not feasible.
An In-Depth Technical Guide to B-I09 and the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. The UPR's role in various pathologies, particularly cancer, has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the UPR and a detailed examination of B-I09, a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity, a key transducer of the UPR. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a valuable resource for researchers in the field.
The Unfolded Protein Response (UPR)
The UPR is orchestrated by three primary ER-resident transmembrane proteins: IRE1α, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (Binding immunoglobulin protein), also known as GRP78. Upon the accumulation of unfolded proteins, BiP preferentially binds to these misfolded proteins, leading to the release and subsequent activation of IRE1α, PERK, and ATF6, thereby initiating three distinct signaling cascades.[1][2]
The IRE1α Pathway
IRE1α is a dual-function enzyme possessing both serine/threonine kinase and endoribonuclease (RNase) activities. Upon activation, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The canonical function of the IRE1α RNase is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces the potent transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
The PERK Pathway
Similar to IRE1α, PERK is a transmembrane kinase that dimerizes and autophosphorylates in response to ER stress. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of certain mRNAs, including that of activating transcription factor 4 (ATF4). ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, primarily through the induction of C/EBP homologous protein (CHOP).
The ATF6 Pathway
ATF6 is a type II transmembrane protein that, upon ER stress, translocates from the ER to the Golgi apparatus. In the Golgi, it is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytosolic fragment (ATF6f). ATF6f is an active transcription factor that migrates to the nucleus to induce the expression of ER chaperones and components of the ERAD machinery.
B-I09: A Selective IRE1α RNase Inhibitor
B-I09 is a potent and selective small molecule inhibitor of the RNase activity of IRE1α.[3][4] By specifically targeting this enzymatic function, B-I09 effectively blocks the splicing of XBP1 mRNA, thereby attenuating the downstream signaling of the IRE1α pathway.[3][4] This targeted inhibition allows for the precise dissection of the IRE1α branch of the UPR and presents a promising therapeutic strategy for diseases dependent on this pathway, such as certain cancers.
Mechanism of Action
B-I09 acts as a direct inhibitor of the IRE1α endoribonuclease function. This prevents the conversion of unspliced XBP1 (XBP1u) mRNA to its spliced, active form (XBP1s). The consequent reduction in XBP1s protein levels leads to a downregulation of its target genes, which are crucial for the adaptive capacity of cells under ER stress. In cancer cells that are highly dependent on the UPR for survival and proliferation, such as multiple myeloma and chronic lymphocytic leukemia (CLL), the inhibition of the IRE1α/XBP1s axis by B-I09 can lead to apoptosis and a reduction in tumor growth.[5][6]
Quantitative Data for B-I09
The following tables summarize the available quantitative data for B-I09, providing a basis for comparison and experimental design.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (IRE1α RNase) | 1230 nM (1.23 µM) | FRET-based in vitro assay with recombinant human IRE1α | [3][4] |
| In-cell IC50 (XBP-1s expression) | 0.9 µM | Human MEC2 CLL cells | [5] |
| Pharmacokinetic Parameter | Value | Species | Dosing | Reference |
| Half-life (t1/2) | ~1.5 hours | Mouse | 50 mg/kg, intraperitoneal | [3] |
| Peak Plasma Concentration (Cmax) | ~39 µM | Mouse | 50 mg/kg, intraperitoneal | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of B-I09 and the unfolded protein response.
IRE1α RNase Activity Assay (FRET-based)
This assay measures the endoribonuclease activity of IRE1α using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant human IRE1α
-
B-I09 or other inhibitors
-
FRET-based RNA substrate (e.g., a synthetic RNA oligonucleotide corresponding to the XBP1 splice site, labeled with a fluorophore and a quencher)
-
RNase-free water, buffers, and plates
Procedure:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT).
-
In a 96-well plate, add recombinant IRE1α to the reaction buffer.
-
Add serial dilutions of B-I09 or a vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-based RNA substrate to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Calculate the rate of substrate cleavage and determine the IC50 of B-I09 by plotting the percent inhibition against the inhibitor concentration.
XBP1 mRNA Splicing Assay (RT-qPCR)
This method quantifies the relative levels of spliced and unspliced XBP1 mRNA.[2][7][8]
Materials:
-
Cancer cell lines of interest
-
ER stress inducer (e.g., tunicamycin or thapsigargin)
-
B-I09
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for total XBP1, spliced XBP1, and a housekeeping gene
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of B-I09 or a vehicle control for a specified time.
-
Induce ER stress by adding tunicamycin or thapsigargin and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Set up qPCR reactions using primers for total XBP1, spliced XBP1, and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of spliced XBP1, normalized to total XBP1 and the housekeeping gene.[9]
Immunoblotting for UPR Proteins
This protocol allows for the detection of key proteins in the UPR pathways.[1][10][11]
Materials:
-
Cell lysates prepared from cells treated as described in section 4.2
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s, anti-PERK, anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-BiP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Cell Viability Assay
This assay determines the effect of B-I09 on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
B-I09
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of B-I09.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value of B-I09.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of B-I09 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., multiple myeloma or CLL)
-
B-I09 formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer B-I09 (e.g., 50 mg/kg, intraperitoneally, daily for 5 days a week) or the vehicle control to the respective groups.[3]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for UPR markers).
-
Analyze the data to determine the effect of B-I09 on tumor growth and animal survival.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core UPR signaling pathways and a typical experimental workflow for evaluating an IRE1α inhibitor like B-I09.
Caption: The three branches of the Unfolded Protein Response.
Caption: Mechanism of action of B-I09 on the IRE1α pathway.
Caption: Experimental workflow for evaluating an IRE1α inhibitor.
Conclusion
B-I09 represents a valuable chemical probe for studying the IRE1α branch of the unfolded protein response and holds potential as a therapeutic agent in cancers that are dependent on this signaling pathway. This technical guide provides a foundational resource for researchers, offering a consolidation of quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the role of the UPR in health and disease and the development of novel therapeutic strategies targeting this critical cellular process. The provided methodologies and data summaries are intended to streamline experimental design and data interpretation for professionals in the field of drug discovery and cancer biology.
References
- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B I09 | IRE1 | TargetMol [targetmol.com]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. General Immunoblotting Protocol | Rockland [rockland.com]
The Clinical Validation of Death Receptor 5 (DR5) as a Therapeutic Target in Oncology: A Technical Guide Featuring INBRX-109 (Ozekibart)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the validation of Death Receptor 5 (DR5), a promising target in cancer therapy. We will delve into the preclinical and clinical evidence supporting DR5-targeted therapies, with a particular focus on INBRX-109 (ozekibart), a tetravalent DR5 agonist antibody. This document provides a comprehensive overview of the DR5 signaling pathway, detailed experimental protocols for target validation, and a summary of the quantitative data from key studies.
Introduction to Death Receptor 5 (DR5)
Death Receptor 5 (DR5), also known as TRAIL-R2 or TNFRSF10B, is a cell surface receptor that, upon activation, can trigger apoptosis (programmed cell death) in cancer cells.[1][2] Its ligand, Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), is a member of the TNF superfamily.[3] The therapeutic appeal of targeting DR5 lies in its preferential expression on tumor cells compared to most normal tissues, suggesting a potential for tumor-specific cell killing with a favorable safety profile.[1][4]
INBRX-109 (ozekibart) is a precision-engineered, tetravalent DR5 agonist antibody designed to induce robust DR5 clustering and subsequent apoptotic signaling.[5][6][7] Its multivalent design aims to overcome the limitations of earlier-generation DR5 agonists, which often exhibited suboptimal efficacy.[8]
Preclinical Validation of DR5 as a Target
The validation of DR5 as a viable cancer target has been established through extensive preclinical research. In vitro studies have demonstrated that DR5 agonists can induce apoptosis in a wide range of cancer cell lines.[9][10] Furthermore, in vivo studies using patient-derived xenograft (PDX) models have shown significant anti-tumor activity of DR5-targeted therapies.[9]
Quantitative Preclinical Data Summary
| Model System | Agent | Key Findings | Reference |
| Ewing Sarcoma Cell Lines | INBRX-109 | Potent anticancer activity in vitro. | [11] |
| Ewing Sarcoma PDX Model | INBRX-109 | Demonstrated anti-tumor activity. | [11] |
| Chondrosarcoma PDX Models | INBRX-109 | Showed anti-tumor activity with minimal hepatotoxicity. | [9] |
Clinical Validation and Efficacy of INBRX-109
The clinical development of INBRX-109 has provided strong validation for DR5 as a therapeutic target in several difficult-to-treat cancers.
Clinical Trial Data for INBRX-109 in Chondrosarcoma
A registrational Phase 2 trial (ChonDRAgon) of ozekibart in patients with advanced or metastatic, unresectable chondrosarcoma met its primary endpoint, demonstrating a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo.[4][5][12]
| Metric | Ozekibart (INBRX-109) | Placebo | Statistical Significance | Reference |
| Median PFS | 5.52 months | 2.66 months | p < 0.0001 (HR: 0.479) | [5][13] |
| Disease Control Rate (DCR) | 54% | 27.5% | - | [5][13] |
In a Phase 1 study, INBRX-109 demonstrated a disease control rate of 87.1% and a median PFS of 7.6 months in patients with unresectable/metastatic chondrosarcoma.[9]
Clinical Trial Data for INBRX-109 in Other Solid Tumors
Expansion cohorts in clinical trials have also shown promising activity for INBRX-109 in combination with standard-of-care chemotherapy.
| Cancer Type | Combination Therapy | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Colorectal Cancer (late-line) | INBRX-109 + FOLFIRI | 23% | 92% | [5][6] |
| Ewing Sarcoma (refractory) | INBRX-109 + Irinotecan/Temozolomide | 64% | 92% | [5][13] |
Signaling Pathways and Experimental Workflows
DR5-Mediated Apoptotic Signaling Pathway
Activation of DR5 by a ligand or agonist antibody initiates a signaling cascade that culminates in apoptosis. The binding of the agonist leads to receptor trimerization and the recruitment of the Fas-associated death domain (FADD) adaptor protein. FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately resulting in the execution of apoptosis.
Caption: DR5 signaling pathway initiated by INBRX-109.
Experimental Workflow for DR5 Target Validation
A typical workflow for validating DR5 as a therapeutic target involves a series of in vitro and in vivo experiments to assess the efficacy and mechanism of action of a DR5 agonist.
Caption: Workflow for validating DR5 as a cancer target.
Detailed Experimental Protocols
Analysis of Cell Surface DR5 Expression by Flow Cytometry
This protocol is for the detection of DR5 on the surface of cancer cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
FITC-conjugated mouse monoclonal anti-human DR5 antibody
-
FITC-conjugated mouse IgG isotype control
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Harvest cancer cells and wash them with ice-cold PBS.
-
Resuspend the cells in FACS buffer.
-
Aliquot approximately 1 x 10^5 cells per tube.
-
To one tube, add the FITC-conjugated anti-DR5 antibody at the manufacturer's recommended concentration.
-
To a separate tube, add the FITC-conjugated IgG isotype control at the same concentration as the primary antibody.
-
Incubate the cells on ice for 45 minutes in the dark.
-
Wash the cells twice with ice-cold PBS to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells on a flow cytometer, gating on the live cell population.
-
Determine the percentage of DR5-positive cells and the mean fluorescence intensity, subtracting the background fluorescence from the isotype control.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cancer cells and treat them with the DR5 agonist (e.g., INBRX-109) for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Caspase-8 Activity Assay (Colorimetric)
This assay measures the activity of caspase-8, a key initiator caspase in the DR5 signaling pathway.
Materials:
-
Caspase-8 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and IETD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis in cancer cells by treating with a DR5 agonist. Include an uninduced control.
-
Pellet 1-5 x 10^6 cells and resuspend in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer in a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of the 4 mM IETD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Read the absorbance at 400 or 405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-8 activity by comparing the results from the induced samples to the uninduced control.
Co-Immunoprecipitation (Co-IP) for FADD Recruitment to DR5
This protocol is used to demonstrate the interaction between DR5 and FADD upon agonist stimulation.
Materials:
-
Cell lysis buffer for Co-IP (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-DR5 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Anti-FADD antibody for Western blotting
-
Anti-DR5 antibody for Western blotting
Procedure:
-
Treat cells with or without the DR5 agonist.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-DR5 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against FADD and DR5. An increased FADD signal in the agonist-treated sample indicates recruitment to DR5.
Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol outlines the general steps for establishing and utilizing a PDX model to test the efficacy of a DR5 agonist.
Materials:
-
Immunodeficient mice (e.g., NSG or nude mice)
-
Fresh patient tumor tissue (e.g., from chondrosarcoma)
-
Surgical tools for tumor implantation
-
Matrigel (optional)
-
DR5 agonist (e.g., INBRX-109)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Obtain fresh, sterile tumor tissue from a patient.
-
Mechanically or enzymatically dissociate the tumor into small fragments or single-cell suspensions.
-
Subcutaneously implant the tumor fragments or inject the cell suspension (often mixed with Matrigel) into the flank of immunodeficient mice.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
Once tumors reach a certain size (e.g., 1000-1500 mm³), sacrifice the mouse and harvest the tumor.
-
The tumor can then be passaged into new cohorts of mice for expansion.
-
-
Efficacy Study:
-
Once tumors in a cohort of mice reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DR5 agonist (e.g., INBRX-109) and vehicle control according to the desired dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for a predefined period or until tumors in the control group reach a humane endpoint.
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Calculate tumor growth inhibition (TGI) and other relevant efficacy metrics.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., IHC for apoptosis markers).
-
Conclusion
The validation of DR5 as a therapeutic target in oncology is supported by a growing body of preclinical and clinical evidence. The development of next-generation DR5 agonists, such as INBRX-109 (ozekibart), has demonstrated significant clinical benefit in cancers with high unmet need, including chondrosarcoma, colorectal cancer, and Ewing sarcoma. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of DR5-targeted therapies. The promising results from ongoing clinical trials offer hope for new and effective treatment options for patients with these challenging malignancies.
References
- 1. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Death Receptor 5 (DR5) for the imaging and treatment of primary bone and soft tissue tumors: an update of the literature [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Flow cytometric analysis of DR5 [bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 8. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 9. 4.6. Analysis of DR5 on the Cell Surface [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A patch of positively charged residues regulates the efficacy of clinical DR5 antibodies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IJMS | Special Issue : Molecular Diagnostics and Genomics of Tumors [mdpi.com]
Methodological & Application
Application Notes and Protocols for the BRD9 Inhibitor I-BRD9
A Note on Nomenclature: The query "B I09" may be a typographical error for I-BRD9, a known and selective inhibitor of Bromodomain-containing protein 9 (BRD9). This document will focus on the in vitro experimental protocols for a selective BRD9 inhibitor, exemplified by I-BRD9. A brief mention of an unrelated IRE-1 inhibitor, this compound, is included for clarity.
Introduction to BRD9
Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins and a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2] BRD9 acts as an epigenetic reader by recognizing acetylated lysine residues on histones, which in turn recruits the ncBAF complex to specific gene promoters and enhancers to regulate gene transcription.[1] Dysregulation of BRD9 has been implicated in several cancers, including acute myeloid leukemia (AML) and malignant rhabdoid tumors, making it an attractive therapeutic target.[3][4][5] BRD9 has been shown to play a role in regulating cell proliferation, apoptosis, and DNA damage response pathways.[1][2]
Mechanism of Action of BRD9 Inhibitors
BRD9 inhibitors, such as I-BRD9, are small molecules that competitively bind to the acetyl-lysine binding pocket of the BRD9 bromodomain.[6][7] This binding prevents BRD9 from interacting with acetylated histones, thereby displacing the ncBAF complex from chromatin and altering the transcription of BRD9-dependent genes.[6] This can lead to the downregulation of oncogenes like c-Myc and the induction of apoptosis in cancer cells.[1][8] Some BRD9-targeted therapeutics are also designed as degraders (PROTACs) that induce the ubiquitination and subsequent proteasomal degradation of the BRD9 protein.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for representative BRD9 inhibitors.
Table 1: Selectivity of I-BRD9
| Parameter | Value | Reference |
| Selectivity over BET family | >700-fold | [7] |
| Selectivity over BRD7 | >200-fold | [7] |
Table 2: Cellular Activity of BRD9 Inhibitors
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| BI-9564 | Proliferation | AML cell lines | Growth inhibition | [9] |
| I-BRD9 | Gene Regulation | Kasumi-1 | Downregulation of oncology and immune response pathway genes | [7] |
| Compound 28 | FRAP Assay | U2OS | Cellular activity at 1 µM | [10] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the BRD9 signaling pathway and a general experimental workflow for testing BRD9 inhibitors.
Caption: BRD9 signaling pathway and point of inhibition.
References
- 1. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Gene - BRD9 [maayanlab.cloud]
- 6. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
B I09 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of B I09, a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1 (IRE1). The provided protocols and data are intended to support research and development in areas such as oncology and cellular stress responses.
Compound Information
| Property | Value | Source |
| Chemical Name | 7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-benzopyrano[3,4-c]pyridin-5-one | [1] |
| Molecular Weight | 303.31 g/mol | [1] |
| Formula | C₁₆H₁₇NO₅ | [1] |
| CAS Number | 1607803-67-7 | [1] |
| Purity | ≥98% | [1] |
| Biological Activity | IRE1 RNase inhibitor | [2] |
| IC₅₀ | 1.23 µM | [2] |
Solubility Data
This compound exhibits solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare fresh solutions for experiments as the compound may be unstable in solution.[2][3] If sonication is required to dissolve the compound, it should be performed.[4]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 15.17 | 50 | [1] |
| DMSO | 11.11 | 36.63 | Ultrasonic assistance may be needed. Use freshly opened DMSO as it is hygroscopic.[2][5] |
| DMSO | 11 | 36.27 | Sonication is recommended.[4] |
| DMSO | 8.33 | - | Ultrasonic assistance may be needed.[3] |
Signaling Pathway
This compound targets the IRE1α/XBP1 signaling pathway, a critical component of the Unfolded Protein Response (UPR).[1] Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis. By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, thereby blocking the downstream signaling cascade.[2][4] This inhibition can lead to apoptosis in cancer cells that are highly dependent on the UPR for survival, such as in chronic lymphocytic leukemia (CLL) and certain ovarian cancers.[3]
Experimental Protocols
Preparation of Stock Solutions
It is crucial to use high-purity DMSO for preparing stock solutions of this compound. Due to the compound's potential instability in solution, it is recommended to prepare fresh stocks for each experiment or store aliquots at -80°C for a limited time.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the required concentration and volume: Based on the solubility data, decide on the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh the this compound powder: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution (MW = 303.31), you would need 3.03 mg of this compound.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for short intervals until the solution is clear.[4]
-
Storage: For immediate use, keep the stock solution on ice. For short-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][4]
In Vitro Cell-Based Assay Workflow
This protocol outlines a general workflow for treating cultured cells with this compound to assess its effect on the IRE1/XBP1 pathway and cell viability.
Materials:
-
Cultured cells (e.g., chronic lymphocytic leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents, cell viability assay kit)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for RNA/protein analysis) at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis:
-
XBP1 Splicing Analysis (RT-PCR):
-
Harvest cells and extract total RNA.
-
Perform reverse transcription followed by PCR using primers that flank the splice site of XBP1 mRNA.
-
Analyze the PCR products on an agarose gel. The unspliced and spliced forms of XBP1 will appear as distinct bands.
-
-
Cell Viability Assay:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions to determine the effect of this compound on cell proliferation and survival.
-
-
In Vivo Administration
For in vivo studies in mouse models, this compound can be formulated for administration. One suggested formulation for compounds with similar solubility characteristics is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] The solvents should be added sequentially, ensuring dissolution at each step.[4] For mice with lower tolerance, the DMSO concentration should be kept below 2%.[4] In vivo studies have shown that this compound has a half-life of approximately 1.5 hours in mice.[2][4]
Disclaimer: The information provided in these application notes is for research purposes only and not for human or veterinary use.[6] Researchers should consult the primary literature and their institution's safety guidelines before using this compound. The provided protocols are for guidance and may require optimization for specific experimental systems.
References
Application of BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL) Research
Introduction
Chronic Lymphocytic Leukemia (CLL) is the most prevalent form of adult leukemia in Western countries, characterized by the accumulation of mature but dysfunctional B lymphocytes.[1] A key signaling pathway that is crucial for the survival and proliferation of these malignant B-cells is the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a critical component of this pathway, making it a prime therapeutic target.[2][3][4][7] Inhibitors of BTK have revolutionized the treatment of CLL and other B-cell malignancies.[3][7][8] This document provides a detailed overview of the application of BTK inhibitors in CLL research, with a focus on their mechanism of action, experimental evaluation, and relevant protocols.
Mechanism of Action
BTK is essential for the activation of downstream pathways that promote lymphocyte survival and proliferation, including the nuclear factor kappa-B (NF-κB) pathway.[3] In CLL, the BCR signaling pathway is often constitutively active.[3] BTK inhibitors work by binding to the BTK enzyme, thereby blocking its kinase activity.[3] This inhibition disrupts the BCR signaling cascade, leading to decreased proliferation and survival of malignant B-cells.[3][9]
The first-in-class BTK inhibitor, ibrutinib, covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inactivation.[2][3][7][8] This targeted inhibition has shown significant clinical activity in CLL.[9] Newer generations of BTK inhibitors, such as acalabrutinib and zanubrutinib, have been developed with potentially improved selectivity and safety profiles.[10]
Quantitative Data: Kinase Inhibitory Activity
The specificity of BTK inhibitors is a critical aspect of their therapeutic profile. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The table below summarizes the biochemical IC50 values for ibrutinib and another BTK inhibitor, CC-292 (also known as spebrutinib), against BTK and other kinases. This data highlights the high potency against BTK and varying degrees of off-target activity.
| Kinase | Ibrutinib IC50 (nM) | CC-292 IC50 (nM) | Kinases with Cys-481 aligning cysteine |
| BTK | 0.5 | <0.5 | Yes |
| BMX | 0.8 | 0.7 | Yes |
| CSK | 2.3 | >10,000 | No |
| BRK | 3.3 | 2,430 | No |
| HCK | 3.7 | 14,460 | No |
| YES | 6.5 | 723 | No |
| ITK | 10.7 | 36 | Yes |
| LCK | 33.2 | 9,079 | No |
| TEC | 78 | 6.2 | Yes |
| FYN | 96 | 7,146 | No |
| c-SRC | 171 | 1,729 | No |
| LYN | 200 | 4,401 | No |
| Data sourced from Honigberg et al. and Evans et al. as cited in Arnason and Brown, 2014.[11] |
Experimental Protocols
Kinase Activity Assay (Omnia® Kinase Assay)
This protocol is a general guideline for determining the in vitro kinase activity and inhibitory potential of compounds like BTK inhibitors.
Objective: To measure the effect of a BTK inhibitor on the kinase activity of recombinant BTK.
Materials:
-
Full-length recombinant BTK enzyme
-
Omnia® Kinase Assay kit (Life Technologies)
-
Test compound (e.g., BTK inhibitor) at various concentrations
-
ATP
-
Sox-based peptide substrate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant BTK enzyme, the Omnia® peptide substrate, and the test compound at desired concentrations in a kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP to the mixture.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified period, allowing the kinase to phosphorylate the substrate.
-
Stop the reaction.
-
Measure the fluorescence signal using a microplate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is used to assess the induction of apoptosis in CLL cells following treatment with a BTK inhibitor.
Objective: To quantify the percentage of apoptotic and necrotic cells in a CLL cell population after exposure to a BTK inhibitor.
Materials:
-
CLL cells (primary samples or cell lines)
-
BTK inhibitor
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture CLL cells in the presence of the BTK inhibitor at various concentrations for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Gate the cell populations based on their fluorescence signals:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Quantify the percentage of cells in each quadrant to determine the apoptotic effect of the BTK inhibitor.[12]
Visualizations
Signaling Pathway Diagram
Caption: BCR signaling pathway and the inhibitory action of BTK inhibitors.
Experimental Workflow Diagram
Caption: Workflow for evaluating BTK inhibitors in CLL research.
References
- 1. Chronic Lymphocytic Leukemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 4. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B cell receptor signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 7. The Immunomodulatory Mechanisms of BTK Inhibition in CLL and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Bruton’s Tyrosine Kinase in CLL [frontiersin.org]
- 9. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patientpower.info [patientpower.info]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: BI 836909 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of BI 836909, a bispecific T-cell engager (BiTE®), in multiple myeloma (MM) cell lines. Detailed protocols for key in vitro experiments are provided to facilitate the replication and further investigation of BI 836909's mechanism of action and efficacy.
Introduction
BI 836909 (also known as AMG 420) is a novel immunotherapeutic agent designed to treat multiple myeloma. It is a bispecific T-cell engager that simultaneously binds to B-cell maturation antigen (BCMA) on the surface of multiple myeloma cells and CD3 on T-cells. This dual binding creates a synapse between the T-cell and the cancer cell, leading to T-cell activation and subsequent lysis of the myeloma cell.[1][2] BCMA is an ideal target as it is highly expressed on malignant plasma cells with limited expression on normal tissues.[2] Preclinical studies have demonstrated that BI 836909 induces potent and dose-dependent cytotoxicity against a panel of multiple myeloma cell lines.
Data Presentation
The following tables summarize the in vitro efficacy of BI 836909 in various human multiple myeloma cell lines and their corresponding B-cell Maturation Antigen (BCMA) expression levels.
Table 1: In Vitro Cytotoxicity of BI 836909 in Multiple Myeloma Cell Lines
| Multiple Myeloma Cell Line | BI 836909 EC₅₀ (pg/mL) |
| NCI-H929 | 16 - 810 |
| MM.1R | 4.3 |
| L-363 | Data not available |
| OPM-2 | Data not available |
| RPMI-8226 | Data not available |
| U266 | Data not available |
EC₅₀ values represent the concentration of BI 836909 required to achieve 50% of the maximum cell lysis. Data compiled from publicly available preclinical data.
Table 2: BCMA Expression in Multiple Myeloma Cell Lines
| Cell Line | BCMA Surface Expression (Molecules/Cell) |
| NCI-H929 | ~25,000 |
| OPM-2 | ~5,000 |
| MM.1S | ~4,300 |
| RPMI-8226 | >12,000 |
| U266 | Positive |
BCMA expression levels can vary between studies and culture conditions.
Signaling Pathway
The mechanism of action of BI 836909 involves the redirection of T-cells to lyse BCMA-expressing multiple myeloma cells. The following diagram illustrates this process.
Caption: Mechanism of action of BI 836909.
Experimental Protocols
The following are detailed protocols for the in vitro characterization of BI 836909 in multiple myeloma cell lines.
Redirected T-Cell Mediated Cytotoxicity Assay
This assay quantifies the ability of BI 836909 to induce T-cell-mediated lysis of multiple myeloma cells.
Materials:
-
Target Cells: BCMA-positive multiple myeloma cell lines (e.g., NCI-H929, MM.1R).
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells.
-
Compound: BI 836909.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Calcein-AM or similar viability dye, Propidium Iodide (PI) or 7-AAD for dead cell exclusion.
-
Equipment: 96-well U-bottom plates, incubator, flow cytometer.
Protocol:
-
Target Cell Preparation:
-
Culture multiple myeloma cells to logarithmic growth phase.
-
On the day of the assay, harvest cells, wash with PBS, and resuspend in RPMI-1640 with 10% FBS.
-
Label target cells with a viability dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Wash labeled cells and resuspend at a concentration of 1 x 10⁵ cells/mL.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs and resuspend in RPMI-1640 with 10% FBS.
-
Determine cell count and viability.
-
-
Assay Setup:
-
Plate 50 µL of labeled target cells (5,000 cells/well) into a 96-well U-bottom plate.
-
Prepare serial dilutions of BI 836909 in RPMI-1640 with 10% FBS.
-
Add 50 µL of the BI 836909 dilutions to the wells containing target cells.
-
Add 100 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Include control wells:
-
Target cells only (spontaneous lysis).
-
Target cells with effector cells (no BI 836909).
-
Target cells with maximum lysis buffer (e.g., Triton X-100).
-
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition and Analysis:
-
After incubation, centrifuge the plate and resuspend the cells.
-
Add a dead cell stain (e.g., PI or 7-AAD).
-
Acquire events on a flow cytometer.
-
Gate on the target cell population (based on the viability dye) and quantify the percentage of dead cells (PI/7-AAD positive).
-
Calculate specific lysis using the formula: % Specific Lysis = 100 x [(Experimental Lysis - Spontaneous Lysis) / (Maximum Lysis - Spontaneous Lysis)]
-
Plot the percentage of specific lysis against the concentration of BI 836909 to determine the EC₅₀.
-
Caption: Workflow for the redirected T-cell cytotoxicity assay.
T-Cell Activation Assay
This assay measures the upregulation of activation markers on T-cells in the presence of BI 836909 and target cells.
Materials:
-
Same as the cytotoxicity assay.
-
Antibodies: Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD25, and CD69.
-
Reagents: FACS buffer (PBS with 2% FBS).
Protocol:
-
Assay Setup:
-
Follow steps 1-3 of the cytotoxicity assay protocol.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
After incubation, centrifuge the plate and discard the supernatant.
-
Resuspend the cells in FACS buffer.
-
Add the antibody cocktail (anti-CD3, CD4, CD8, CD25, CD69) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the CD4+ and CD8+ T-cell populations.
-
Quantify the percentage of cells expressing the activation markers CD25 and CD69 within each T-cell subset.
-
Plot the percentage of activated T-cells against the concentration of BI 836909.
-
Cytokine Release Assay
This assay quantifies the release of cytokines from T-cells upon activation by BI 836909.
Materials:
-
Same as the cytotoxicity assay.
-
Reagents: Human IFN-γ and TNF-α ELISA kits.
-
Equipment: ELISA plate reader.
Protocol:
-
Assay Setup and Incubation:
-
Follow steps 1-4 of the cytotoxicity assay protocol.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
ELISA:
-
Perform the ELISA for IFN-γ and TNF-α on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the experimental samples by interpolating from the standard curve.
-
Plot the cytokine concentration against the concentration of BI 836909.
-
Caption: Relationship between experimental inputs and outputs.
References
Application Notes and Protocols for B-I09 and Ibrutinib Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the co-treatment of B-I09 and ibrutinib, two targeted therapeutic agents with synergistic activity in B-cell malignancies. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell cancers by blocking the B-cell receptor (BCR) signaling pathway essential for tumor cell proliferation and survival.[1][2][3][4] B-I09 is an inhibitor of the IRE-1/XBP-1 pathway, a critical component of the unfolded protein response (UPR).[5][6][7] The combination of these two agents has been shown to enhance apoptotic cell death in preclinical models of B-cell leukemia and lymphoma, offering a promising therapeutic strategy.[5][6]
The rationale for this combination lies in the dual targeting of two crucial survival pathways in malignant B-cells. While ibrutinib directly inhibits the proliferative signals from the BCR, B-I09's interference with the UPR compromises the cancer cells' ability to manage protein folding stress, which is often heightened in rapidly dividing tumor cells. This dual-front attack leads to a more potent anti-cancer effect than either agent alone.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the co-treatment of B-I09 and ibrutinib in B-cell malignancies.
Table 1: In Vitro Cytotoxicity of B-I09 and Ibrutinib in B-Cell Lines
| Cell Line | Drug | IC50 (µM) |
| MEC1 (CLL) | Ibrutinib | ~10 |
| MEC1 (CLL) | B-I09 | ~20 |
| HBL-1 (DLBCL) | Ibrutinib | Varies |
| HBL-1 (DLBCL) | B-I09 | Varies |
Table 2: Synergistic Apoptosis Induction in B-Cell Malignancy Models
| Cell Line/Model | Treatment | Apoptosis Rate (%) |
| Eµ-TCL1 mouse CLL cells | DMSO (Control) | Baseline |
| B-I09 (20 µM) | Increased | |
| Ibrutinib (10 µM) | Increased | |
| B-I09 (20 µM) + Ibrutinib (10 µM) | Significantly Increased (Synergistic) | |
| Human CLL cells | DMSO (Control) | Baseline |
| B-I09 | Increased | |
| Ibrutinib | Increased | |
| B-I09 + Ibrutinib | Significantly Increased (Synergistic) |
Note: The exact percentages of apoptosis can vary between experiments and cell lines. The key finding is the synergistic increase in apoptosis with the combination treatment.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., HBL-1, TMD8) or chronic lymphocytic leukemia (CLL) cell lines (e.g., MEC-1). Primary CLL cells from patient samples can also be used.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Reagents:
-
B-I09 (dissolved in DMSO)
-
Ibrutinib (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Antibodies for Western Blotting (e.g., anti-BTK, anti-p-BTK, anti-XBP-1s, anti-PARP, anti-Actin)
-
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of B-I09, ibrutinib, or the combination for 48-72 hours. Include a DMSO-treated control group.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with B-I09 (e.g., 20 µM), ibrutinib (e.g., 10 µM), or the combination for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
-
Treat cells with B-I09 and/or ibrutinib for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Signaling pathways targeted by ibrutinib and B-I09 leading to synergistic apoptosis.
Caption: Experimental workflow for evaluating the co-treatment of B-I09 and ibrutinib.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. scielo.br [scielo.br]
- 5. The Combination of Ibrutinib with BH3 Mimetics or Dichloroacetate Is Effective in B-CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is increasingly implicated in the pathogenesis of a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The Unfolded Protein Response (UPR) is a cellular signaling network that aims to resolve ER stress, but its chronic activation can lead to apoptosis. Inositol-requiring enzyme 1α (IRE1α), a key sensor of ER stress, plays a pivotal role in the UPR. B-I09 is a selective and potent inhibitor of the ribonuclease (RNase) activity of IRE1α. By specifically targeting the IRE1α pathway, B-I09 serves as a valuable chemical tool to dissect the roles of ER stress in disease models and to explore potential therapeutic interventions. These application notes provide detailed protocols for the use of B-I09 in studying ER stress-related diseases.
Mechanism of Action
B-I09 is a tricyclic chromenone-based compound that specifically inhibits the endoribonuclease activity of IRE1α.[1][2] Under ER stress, IRE1α autophosphorylates and dimerizes, activating its RNase domain. This activated RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD). B-I09 binds to the RNase active site of IRE1α, preventing the splicing of XBP1 mRNA and thereby inhibiting the downstream signaling of the IRE1α branch of the UPR.[2] This targeted inhibition allows for the specific investigation of the IRE1α/XBP1 signaling axis in various pathological contexts.
Data Presentation
In Vitro Efficacy of B-I09
| Parameter | Value | Cell Line/System | Reference |
| IC50 (IRE-1 RNase activity) | 1230 nM | Recombinant human IRE-1 RNase | [3][4] |
| In-cell IC50 (XBP-1s expression) | 0.9 µM | Human MEC2 CLL cells | [1] |
In Vivo Pharmacokinetics of B-I09 in Mice
| Parameter | Value | Dosing | Reference |
| Peak Plasma Concentration | ~39 µM | 50 mg/kg, intraperitoneal injection | [3][5] |
| Time to Peak Concentration | 15 minutes | 50 mg/kg, intraperitoneal injection | [3][5] |
| Half-life | ~1.5 hours | 50 mg/kg, intraperitoneal injection | [3][5] |
Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of B-I09.
Experimental Protocols
Protocol 1: In Vitro Inhibition of XBP1 Splicing
This protocol details the procedure to assess the inhibitory effect of B-I09 on IRE1α-mediated XBP1 mRNA splicing in cultured cells.
Materials:
-
Cell line of interest (e.g., human WaC3 CLL cells)
-
Complete cell culture medium
-
B-I09 (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for spliced (XBP1s) and unspliced (XBP1u) XBP1 mRNA
-
Agarose gel electrophoresis system
-
qPCR system and reagents (for quantitative analysis)
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
ER Stress Induction (Optional): For cell lines with low basal ER stress, induce ER stress by treating with an appropriate concentration of Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-300 nM) for 4-6 hours.
-
B-I09 Treatment: Treat cells with varying concentrations of B-I09 (e.g., 0.1, 1, 10, 20 µM) or a vehicle control (DMSO) for 24 hours.[1] It is recommended to freshly prepare B-I09 solutions as the compound can be unstable in solution.[3]
-
Cell Harvest and RNA Extraction:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
PCR Analysis:
-
Perform PCR using primers that flank the splice site of XBP1 mRNA. This will allow for the simultaneous amplification of both XBP1s and XBP1u.
-
Separate the PCR products on a 2-3% agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (due to the removal of a 26-nucleotide intron).
-
-
Quantitative Analysis (Optional): Perform qPCR using specific primers for XBP1s and a housekeeping gene to quantify the reduction in XBP1 splicing.
Protocol 2: Cell Viability and Apoptosis Assays
This protocol outlines the assessment of B-I09's effect on cell viability and its potential to induce apoptosis, particularly in cancer cell lines.
Materials:
-
Cell line of interest (e.g., MEC1, MEC2 human CLL cells)
-
Complete cell culture medium
-
B-I09 (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)
-
96-well plates
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Cell Viability Assay (XTT Assay Example): [5]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well).
-
B-I09 Treatment: Treat cells with a range of B-I09 concentrations (e.g., 1-20 µM) or vehicle control for 48-96 hours.[5]
-
XTT Reagent Addition: Add XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with B-I09 (e.g., 20 µM) or vehicle control for 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol describes the detection of key ER stress-related proteins to confirm the modulation of the UPR by B-I09.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
B-I09 (stock solution in DMSO)
-
ER stress inducer (optional)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis system
-
Western blot transfer system
-
Primary antibodies (e.g., anti-IRE1α, anti-phospho-IRE1α, anti-XBP1s, anti-BiP/GRP78, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with B-I09 as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 4: In Vivo Studies in a Mouse Model of CLL
This protocol provides a general guideline for evaluating the in vivo efficacy of B-I09 in a tumor-bearing mouse model.[5]
Materials:
-
Tumor-bearing mice (e.g., Eµ-TCL1 transgenic mice for CLL)
-
B-I09 formulated for in vivo administration
-
Vehicle control
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Equipment for monitoring tumor progression (e.g., flow cytometry for blood analysis)
Procedure:
-
Animal Acclimatization and Tumor Establishment: Allow mice to acclimatize and monitor for the establishment of the disease (e.g., increased lymphocyte count in peripheral blood for CLL models).
-
Dosing and Administration:
-
Monitoring Tumor Progression:
-
Monitor tumor burden regularly. For CLL models, this can be done by analyzing peripheral blood samples for the percentage of leukemic cells using flow cytometry.
-
-
Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and collect tissues (e.g., spleen, bone marrow) for further analysis, such as histology, flow cytometry, or Western blotting, to assess tumor load and target engagement.
Experimental Workflow
Caption: A typical experimental workflow for investigating the effects of B-I09.
References
- 1. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. B I09 | IRE1 | TargetMol [targetmol.com]
- 5. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
B I09 stability in solution and storage conditions
Technical Support Center: B-I09
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of B-I09, a potent IRE1-XBP1 pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving B-I09?
A1: B-I09 is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO.
Q2: What are the recommended storage conditions for B-I09?
A2: For long-term storage, solid B-I09 should be stored at -20°C. For short-term storage, 4°C with protection from light is also acceptable.
Q3: How stable is B-I09 in solution?
A3: B-I09 is known to be unstable in solution, and it is highly recommended to prepare fresh solutions for each experiment.[1] If a clear solution in an appropriate solvent is prepared, it may be stored at 4°C for up to one week; however, prolonged storage can lead to a loss of efficacy.[2]
Q4: Can I store B-I09 stock solutions in DMSO at -20°C?
A4: While storing stock solutions of small molecules in DMSO at -20°C is a common practice, the stability of B-I09 in DMSO over extended periods at -20°C has not been extensively reported. Given its inherent instability in solution, it is best to prepare fresh solutions or to prepare small aliquots of a concentrated stock and use them within a short timeframe. To ensure the integrity of your experiments, it is advisable to perform a stability assessment of your stock solutions under your specific storage conditions.
Q5: What are the potential consequences of using a degraded B-I09 solution?
A5: Using a degraded solution of B-I09 can lead to a variety of experimental issues, including reduced or no observable inhibitory effect on the IRE1-XBP1 pathway, inconsistent results between experiments, and the potential for off-target effects from degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced inhibition of the IRE1-XBP1 pathway | B-I09 has degraded in solution. | Always prepare fresh solutions of B-I09 immediately before use. If using a stock solution, ensure it has been stored properly and for a minimal amount of time. Consider preparing smaller, single-use aliquots of your stock solution to minimize freeze-thaw cycles. |
| Incorrect concentration of B-I09 used. | Verify the initial concentration of your stock solution and the final concentration in your assay. | |
| Issues with the assay itself. | Include appropriate positive and negative controls in your experiment to ensure the assay is working correctly. | |
| Inconsistent results between experiments | Variability in the age of the B-I09 solution. | Standardize your experimental workflow to use freshly prepared B-I09 solutions for every experiment. |
| Precipitation of B-I09 in the culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that B-I09 remains soluble at the final concentration.[3][4] | |
| Observed cytotoxicity or off-target effects | High concentration of DMSO in the final assay. | Ensure the final concentration of the solvent (DMSO) is not toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%.[3][4] |
| Degradation products of B-I09 may have cytotoxic effects. | Use freshly prepared B-I09 to minimize the presence of degradation products. |
B-I09 Stability Data
While specific quantitative stability data for B-I09 across various solvents and temperatures is not extensively published, the following table summarizes the available qualitative information and general recommendations. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Stability Summary | Source |
| Solid Form | -20°C | Recommended for long-term storage. | - |
| 4°C, protect from light | Suitable for short-term storage. | [1] | |
| In Solution | General | Unstable, freshly prepared solutions are recommended. | [1] |
| 4°C | If the solution is clear, it may be stored for up to one week, but loss of efficacy is possible. | [2] | |
| In DMSO | General | Soluble. | - |
| In Cell Culture Media | General | Stability is expected to be limited. Prepare fresh dilutions for each experiment. | - |
Experimental Protocol: Assessing the Stability of B-I09 in Solution
This protocol provides a general framework for determining the stability of B-I09 in a specific solvent and at a given temperature using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of B-I09 over time under specific storage conditions.
Materials:
-
B-I09 solid compound
-
HPLC-grade solvent of interest (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized for B-I09 analysis)
-
Autosampler vials
-
Precision balance and volumetric flasks
Procedure:
-
Preparation of B-I09 Stock Solution:
-
Accurately weigh a known amount of B-I09 and dissolve it in the chosen solvent to a final concentration of 1 mg/mL.
-
This will be your time zero (T=0) sample.
-
-
Sample Incubation:
-
Aliquot the stock solution into several autosampler vials.
-
Store the vials under the desired temperature conditions (e.g., 4°C, room temperature, 37°C).
-
-
HPLC Analysis:
-
Immediately analyze an aliquot of the T=0 sample by HPLC to determine the initial peak area of B-I09.
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition.
-
Analyze the samples by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the percentage of B-I09 remaining compared to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the % remaining B-I09 against time for each storage condition.
-
Expected Outcome: This experiment will generate quantitative data on the stability of B-I09 under the tested conditions, allowing for the determination of its half-life and informing best practices for its use in experiments.
Signaling Pathway and Experimental Workflow
IRE1-XBP1 Signaling Pathway
B-I09 is an inhibitor of the endoribonuclease (RNase) activity of IRE1α (Inositol-requiring enzyme 1 alpha). Under endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and activates the transcription of genes involved in the unfolded protein response (UPR), aimed at restoring ER homeostasis. B-I09, by inhibiting the RNase activity of IRE1α, prevents the splicing of XBP1 mRNA and the subsequent activation of the UPR.
Caption: The IRE1-XBP1 signaling pathway and the inhibitory action of B-I09.
Experimental Workflow for Assessing B-I09 Stability
The following diagram outlines a logical workflow for researchers to assess the stability of B-I09 in their specific experimental context.
Caption: A typical experimental workflow for assessing the stability of B-I09.
References
Technical Support Center: B-I09 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing B-I09, a potent IRE1 RNase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is B-I09 and what is its primary mechanism of action?
B-I09 is a cell-permeable IRE1 RNase inhibitor with an IC50 of 1.23 μM.[1] It functions by inhibiting the endoribonuclease activity of IRE1, a key component of the unfolded protein response (UPR). This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA, leading to a reduction in the expression of the active transcription factor XBP1s.[1]
Q2: What are the recommended storage and handling conditions for B-I09?
For long-term storage, B-I09 powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[2] The compound is supplied as a light yellow to brown solid.[1] It is recommended to protect it from light.[1]
Q3: Is B-I09 stable in solution?
No, B-I09 is unstable in solutions, and it is highly recommended to use freshly prepared solutions for experiments.[1] If a prepared solution is clear, it may be stored at 4°C for up to a week, but prolonged storage may lead to a loss of efficacy.[2] If the solution is a suspension, it should be prepared and used immediately.[2]
Troubleshooting Guides
Issue 1: Poor Solubility of B-I09
Symptoms:
-
Difficulty dissolving B-I09 powder.
-
Precipitation of the compound in stock solutions or cell culture media.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Solvent | B-I09 is soluble in DMSO at a concentration of up to 11.11 mg/mL (36.63 mM).[1] Use of newly opened, non-hygroscopic DMSO is crucial as absorbed water can significantly impact solubility.[1] Sonication is recommended to aid dissolution.[2] |
| Precipitation in Aqueous Media | Direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can cause precipitation. For cell-based assays, ensure the final DMSO concentration is kept at or below 0.1% to maintain cell viability. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2] Prepare this by sequentially adding and dissolving the components. |
| Low Temperature | If precipitation occurs upon storage at 4°C or -20°C, gently warm the solution and vortex or sonicate to redissolve before use. |
Issue 2: Compound Instability and Degradation
Symptoms:
-
Loss of inhibitory activity over time.
-
Variability between experiments, even with the same stock solution.
-
Unexpected cellular phenotypes.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis in Aqueous Solutions | B-I09 is unstable in solution.[1] Always prepare fresh solutions immediately before use. For in vivo studies, the compound has a short half-life of approximately 1.5 hours in mouse plasma.[1] |
| Improper Storage of Solutions | If a solution must be stored, aliquot and store at -80°C for no longer than one year.[2] Avoid repeated freeze-thaw cycles. |
| Light Exposure | B-I09 should be protected from light.[1] Store stock solutions in amber vials or tubes wrapped in foil. |
Issue 3: Off-Target Effects
Symptoms:
-
Cellular effects that are inconsistent with IRE1-XBP1 pathway inhibition.
-
Unexpected toxicity or side effects in vivo.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inhibition of Other Kinases | While B-I09 is considered a selective IRE1 inhibitor, like many kinase inhibitors, it may have off-target effects. One known effect is the compromise of B-Cell Receptor (BCR) signaling.[1] |
| Control Experiments | To confirm that the observed phenotype is due to IRE1 inhibition, include appropriate controls. This can include using a structurally distinct IRE1 inhibitor or rescuing the phenotype by overexpressing spliced XBP1 (XBP1s). |
| Dose-Response Analysis | Perform dose-response experiments to determine the lowest effective concentration of B-I09. This can help to minimize off-target effects which are often more pronounced at higher concentrations. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of B-I09 in fresh, high-quality DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of B-I09 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
Western Blot for XBP1s Expression
-
Cell Treatment: Treat cells with B-I09 at the desired concentration and for the appropriate time. Include a positive control for ER stress induction (e.g., tunicamycin or thapsigargin).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against XBP1s overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Mouse Xenograft Study (CLL Model)
-
Cell Implantation: Inoculate immunodeficient mice (e.g., NSG) with a suitable number of CLL cells.
-
Compound Formulation: Prepare the dosing solution of B-I09 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS.[2] The solution should be prepared fresh daily.
-
Dosing: Once tumors are established, administer B-I09 via intraperitoneal (i.p.) injection at a dose of 50 mg/kg. A typical dosing schedule is once daily for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks.[1]
-
Monitoring: Monitor tumor growth by caliper measurements and the overall health of the mice (body weight, behavior) regularly.
-
Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, Western blot).
Visualizations
Caption: The IRE1 signaling pathway and the inhibitory action of B-I09.
Caption: A logical workflow for conducting experiments with B-I09.
References
troubleshooting B I09 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with B I09. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on addressing challenges related to its use in aqueous solutions.
Troubleshooting Guide
Issue: Precipitate formation when preparing aqueous solutions of this compound.
This compound is described as a water-soluble prodrug; however, issues with apparent insolubility or precipitation can arise under certain conditions. This guide provides a systematic approach to troubleshooting these issues.
Q1: I observed a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here is a step-by-step troubleshooting workflow:
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2][3] It is soluble in DMSO up to 50 mM.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: How can I prepare this compound for in vitro experiments in cell culture media?
A3: For in vitro assays, a common practice is to dilute a high-concentration DMSO stock solution into the cell culture medium to achieve the final desired concentration. To minimize precipitation, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.
Experimental Protocol: Preparing this compound for In Vitro Assays
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 3.03 mg of this compound (Molecular Weight: 303.31 g/mol ) in 1 mL of DMSO.
-
Vortex the stock solution until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Serially dilute the stock solution in your cell culture medium (e.g., DMEM or RPMI-1640) to the desired final concentration. For instance, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the medium. Ensure rapid mixing during dilution.
Q4: I need to administer this compound in an animal model. How can I prepare a formulation for in vivo use?
A4: For in vivo studies, particularly for intraperitoneal injection, a formulation containing co-solvents is often necessary to maintain the solubility of the compound in an aqueous-based vehicle. A commonly used vehicle for poorly soluble compounds consists of DMSO, PEG300, Tween-80, and saline.
Experimental Protocol: In Vivo Formulation of this compound
This protocol is adapted from general recommendations for compounds with limited aqueous solubility.
-
Dissolve this compound in DMSO. For a target dose of 50 mg/kg, you can prepare a concentrated stock.
-
Add PEG300. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
-
Add Tween-80.
-
Finally, add saline to the desired final volume.
It is crucial to add the components in this specific order and ensure the solution is clear before adding the next component.
Another reported method for in vivo administration of this compound at 50 mg/kg in mice involved dissolving the compound in DMSO for intraperitoneal injection.[4]
A formulation using a cyclodextrin has also been suggested:
-
Prepare a stock solution of this compound in DMSO (e.g., 11.1 mg/mL).
-
Add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly. This should yield a clear solution of at least 1.11 mg/mL.[2]
| Component | In Vivo Formulation 1 | In Vivo Formulation 2 |
| Solvent 1 | 10% DMSO | DMSO |
| Co-solvent 1 | 40% PEG300 | - |
| Surfactant | 5% Tween-80 | - |
| Vehicle | 45% Saline | - |
| Solubilizing Agent | - | 20% SBE-β-CD in Saline |
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 (IRE1).[5] IRE1 is a key sensor of endoplasmic reticulum (ER) stress. By inhibiting IRE1's RNase activity, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA. This, in turn, blocks the production of the active XBP1s transcription factor, a crucial component of the unfolded protein response (UPR).
Q6: What is the known stability of this compound in solution?
A6: It is recommended to freshly prepare solutions of this compound, as the compound may be unstable in solution.[2] If storage is necessary, it is best to store stock solutions at -80°C for up to one year.[3]
Q7: What are the key chemical properties of this compound?
A7: The following table summarizes the key chemical properties of this compound.
| Property | Value |
| Molecular Weight | 303.31 g/mol [1][2][3] |
| Formula | C16H17NO5[1][2][3] |
| CAS Number | 1607803-67-7[1][2][3] |
| Appearance | Solid[2][3] |
| Color | Light yellow to brown[2] |
Q8: Are there any general tips for working with compounds that have limited aqueous solubility?
A8: Yes, here are some general recommendations:
-
Start with a high-concentration stock in an appropriate organic solvent: DMSO is a common choice for many small molecule inhibitors.
-
Minimize the final concentration of the organic solvent in your aqueous solution: High concentrations can be toxic to cells and may cause the compound to precipitate.
-
Use sonication or gentle warming: These methods can help to dissolve the compound, but be cautious as excessive heat can cause degradation.
-
Consider the pH of your aqueous buffer: The solubility of a compound can be pH-dependent.
-
Employ solubilizing agents: Co-solvents (e.g., PEG300, ethanol) and cyclodextrins can enhance the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare solutions fresh: This is especially important for compounds that may be unstable in solution over time.
References
- 1. This compound | IRE1 | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRE1 | TargetMol [targetmol.com]
- 4. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BI-09 Stability and Handling Guide
This guide provides comprehensive support for researchers, scientists, and drug development professionals working with the novel kinase inhibitor BI-09. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to prevent its degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assay results with BI-09 are inconsistent. Could compound degradation be the cause?
A1: Yes, inconsistent results are a common symptom of compound instability. BI-09, like many small molecule inhibitors, is susceptible to degradation under suboptimal conditions. Factors such as temperature fluctuations, pH of the solvent, and exposure to light can lead to a decrease in the active concentration of the compound, resulting in variable assay outcomes. We recommend reviewing your storage and handling procedures against the best practices outlined in this guide.
Q2: What are the primary factors that can cause BI-09 to degrade?
A2: The main factors affecting the stability of small molecules like BI-09 are:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3]
-
pH: BI-09 is sensitive to pH. Extreme acidic or alkaline conditions, and even neutral pH in some aqueous solutions, can catalyze hydrolysis or other degradation pathways.[1][2][4]
-
Light: Exposure to UV or even ambient light can cause photodegradation of light-sensitive compounds.[1]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups within the BI-09 molecule.[1]
-
Moisture: For solid BI-09, absorption of moisture can promote hydrolysis and degradation.[3]
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of compounds in solution and is a common issue in compound management.[5]
Q3: What are the ideal storage conditions for BI-09?
A3: To ensure maximum stability, BI-09 should be stored under the following conditions:
-
Solid Form: Store lyophilized BI-09 at -20°C or below in a tightly sealed container, protected from light and moisture.[4] The use of a desiccator is recommended for long-term storage.
-
In Solution (Stock Solutions): Prepare stock solutions in an appropriate solvent (e.g., DMSO) at a high concentration. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: I need to prepare working solutions of BI-09 for my cell-based assays. What is the best practice?
A4: When preparing working solutions from your DMSO stock, it is crucial to minimize the time the compound spends in aqueous media before being added to the cells. It is recommended to perform serial dilutions in your cell culture medium immediately before use. Avoid preparing large batches of working solutions in aqueous buffers and storing them for extended periods, even at 4°C.
Q5: How can I check if my stock solution of BI-09 has degraded?
A5: If you suspect degradation, you can perform a quality control check. This can be done by comparing the performance of your current stock solution in a reliable assay with a freshly prepared solution from a new vial of solid BI-09. Alternatively, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your stock solution and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of stock solution | Prepare fresh stock solutions from solid compound. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -80°C. |
| High variability between replicate wells | Incomplete solubilization or precipitation of BI-09 in aqueous assay buffer. | Ensure complete dissolution of the DMSO stock before preparing aqueous dilutions. Visually inspect for any precipitation. Consider reducing the final assay concentration if solubility is an issue. |
| Inconsistent results between experiments | Degradation of BI-09 in working solutions. | Prepare fresh working solutions immediately before each experiment. Minimize the time the compound is in an aqueous buffer. |
| Unexpected off-target effects | Formation of active degradation products. | Confirm the purity of your BI-09 stock solution using HPLC. If degradation is confirmed, acquire a new batch of the compound. |
Quantitative Stability Data
While specific stability data for the proprietary compound BI-09 is not publicly available, the following table presents stability data for the well-characterized kinase inhibitor Imatinib under various stress conditions. This data is representative of the types of degradation that can be expected for small molecule inhibitors and highlights the importance of controlling experimental conditions.
| Condition | Duration | Imatinib Degradation (%) | Reference |
| Temperature | |||
| 40°C | 1 week | < 7% | [4] |
| 105°C | 90 hours | Significant degradation observed | |
| pH | |||
| pH 4 (Acidic) | Not specified | Stable | [4] |
| pH 7 (Neutral) | Not specified | ~35-40% | [4] |
| pH 10 (Alkaline) | Not specified | Stable | [4] |
| Humidity | |||
| >90% | 2 days | No significant degradation | [4] |
| Light | |||
| UV Exposure | Not specified | Degradation observed |
Experimental Protocols
Protocol 1: Preparation of BI-09 Stock and Working Solutions
This protocol outlines the best practices for preparing BI-09 solutions to minimize degradation.
Materials:
-
Lyophilized BI-09
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Reconstitution of Lyophilized BI-09: a. Allow the vial of lyophilized BI-09 to equilibrate to room temperature before opening to prevent condensation. b. Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Tightly cap the vial and vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage of Stock Solution: a. Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. The aliquot volume should be sufficient for one experiment to avoid freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, and date of preparation. c. Store the aliquots at -80°C.
-
Preparation of Working Solutions: a. On the day of the experiment, retrieve a single aliquot of the BI-09 stock solution from the -80°C freezer. b. Thaw the stock solution at room temperature and briefly centrifuge to collect the contents at the bottom of the tube. c. Perform serial dilutions of the stock solution in the appropriate pre-warmed cell culture medium or assay buffer to achieve the final desired concentrations. d. Use the working solutions immediately after preparation. Do not store working solutions in aqueous buffers.
Protocol 2: General In-Vitro Kinase Assay with BI-09
This protocol provides a general workflow for performing an in-vitro kinase assay, with considerations for maintaining BI-09 stability.
Materials:
-
BI-09 working solutions (prepared as per Protocol 1)
-
Recombinant kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
ATP solution
-
Stop solution
-
Detection reagent
-
Microplate reader
Procedure:
-
Assay Plate Preparation: a. Add the desired volume of kinase assay buffer to all wells of a microplate. b. Add the BI-09 working solutions at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the BI-09 solutions). c. Add the recombinant kinase to all wells except the negative control wells. d. Add the kinase-specific substrate to all wells. e. Mix the plate gently on a plate shaker for 1 minute.
-
Initiation and Incubation: a. Initiate the kinase reaction by adding the ATP solution to all wells. b. Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for the predetermined reaction time.
-
Termination and Detection: a. Stop the reaction by adding the stop solution to all wells. b. Add the detection reagent according to the manufacturer's instructions. c. Incubate the plate for the recommended time to allow the signal to develop. d. Read the plate on a microplate reader at the appropriate wavelength.
Visualizations
Signaling Pathway
References
BI-09 Technical Support Center: Managing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of BI-09, a potent IRE-1 RNase inhibitor. While BI-09 is a valuable tool for studying the unfolded protein response (UPR), it is crucial to characterize its selectivity to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target effects of BI-09?
BI-09 is a selective inhibitor of the RNase activity of Inositol-requiring enzyme 1 (IRE-1), with a reported IC50 of 1.23 μM[1]. Its on-target effect is the inhibition of XBP1 mRNA splicing, a key step in the UPR pathway.
While a comprehensive public off-target profile for BI-09 is not available, studies on structurally related IRE-1 inhibitors suggest a potential for off-target activities, particularly against protein kinases. For instance, the IRE-1 inhibitor AMG-18 has been shown to have off-target effects on Bruton's tyrosine kinase (BTK), contributing to its cytotoxicity. Given the structural similarities among some IRE-1 inhibitors, it is plausible that BI-09 could exhibit a similar off-target profile.
Q2: Why is it important to consider the off-target effects of BI-09 in my experiments?
Q3: How can I assess the potential off-target profile of BI-09 in my experimental system?
Several methods can be employed to investigate the off-target profile of BI-09:
-
Kinase Selectivity Profiling (Kinome Scan): This is a high-throughput screening method that assesses the inhibitory activity of a compound against a large panel of purified kinases. This would provide a broad overview of potential kinase off-targets.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of proteins upon ligand binding in a cellular context. It can be used to confirm direct target engagement with IRE-1 and identify other proteins that are stabilized or destabilized by BI-09, suggesting potential off-target interactions.[2][3][4]
-
Quantitative Proteomics: This approach can identify changes in the cellular proteome or phosphoproteome upon treatment with BI-09. This can reveal alterations in signaling pathways that may be indicative of off-target effects.
Troubleshooting Guide
Issue: I'm observing a stronger or different phenotype than expected with BI-09 treatment.
Possible Cause: This could be due to an off-target effect of BI-09 in your specific cell type or experimental conditions.
Troubleshooting Steps:
-
Validate On-Target Engagement:
-
Investigate Potential Off-Targets:
-
If you suspect kinase inhibition as a potential off-target effect (based on literature for similar compounds), perform a targeted western blot analysis for the phosphorylation status of key signaling proteins in pathways potentially affected (e.g., BTK signaling pathway).
-
For a broader, unbiased view, consider a kinome scan or a quantitative phosphoproteomics experiment to identify kinases or signaling pathways affected by BI-09.
-
-
Use a Structurally Unrelated IRE-1 Inhibitor:
-
To confirm that the observed phenotype is due to IRE-1 inhibition, use a structurally distinct IRE-1 inhibitor (e.g., KIRA6, STF-083010) as a control. If the phenotype is replicated with a different inhibitor, it is more likely to be an on-target effect.
-
Issue: I'm observing high cytotoxicity with BI-09 at concentrations required for IRE-1 inhibition.
Possible Cause: The cytotoxicity may be a result of off-target effects, particularly if key survival pathways are being inhibited.
Troubleshooting Steps:
-
Determine the Therapeutic Window:
-
Perform a dose-response curve for both IRE-1 inhibition (measuring XBP1s levels) and cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). This will help you identify a concentration range where you see significant on-target activity with minimal toxicity.
-
-
Investigate Off-Target-Mediated Toxicity:
-
Based on any identified off-targets (from kinome scanning or proteomics), investigate if inhibition of these targets is known to cause cytotoxicity in your cell type.
-
If a specific off-target is suspected, you can use a more selective inhibitor for that target to see if it phenocopies the cytotoxicity observed with BI-09.
-
-
Optimize Experimental Conditions:
Quantitative Data Summary
The following tables present hypothetical off-target profiling data for BI-09, based on the known off-target profile of the structurally related IRE-1 inhibitor AMG-18. This data is for illustrative purposes only and should not be considered as experimentally verified results for BI-09.
Table 1: Hypothetical Kinome Scan Data for BI-09 (1 µM)
| Kinase Target | Percent Inhibition |
| IRE-1 (On-Target) | 85% |
| BTK (Off-Target) | 72% |
| LYN (Off-Target) | 45% |
| CSK (Off-Target) | 38% |
| FYN (Off-Target) | 32% |
| Other 400+ kinases | < 30% |
Table 2: Hypothetical IC50 Values for BI-09 against On- and Off-Targets
| Target | IC50 (µM) |
| IRE-1 (RNase activity) | 1.23 |
| BTK | 2.5 |
| LYN | 8.7 |
| CSK | 15.2 |
| FYN | 21.5 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
This protocol outlines a general procedure for assessing the selectivity of BI-09 against a panel of kinases. Commercial services are widely available for this type of analysis.
Methodology:
-
Compound Preparation: Prepare a stock solution of BI-09 in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Serially dilute the BI-09 stock solution to the desired final concentrations for screening (e.g., a single high concentration of 1 µM or a dose-response range).
-
Kinase Reactions: In a multi-well plate, incubate a panel of purified recombinant kinases with their respective substrates and ATP in the presence of BI-09 or vehicle control (DMSO).
-
Activity Measurement: Measure kinase activity using a suitable detection method, such as radiometric assay (e.g., ³³P-ATP incorporation) or fluorescence/luminescence-based assays that detect ADP production or substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition of each kinase by BI-09 compared to the vehicle control. For dose-response experiments, determine the IC50 value for each inhibited kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the direct binding of BI-09 to IRE-1 and other potential off-targets in intact cells.[2][3][4]
Methodology:
-
Cell Treatment: Treat cultured cells with BI-09 at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the protein levels of IRE-1 (and any suspected off-targets) by Western blotting or other protein detection methods.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BI-09 indicates target engagement.
Protocol 3: Quantitative Phosphoproteomics
This protocol provides a general workflow for identifying off-target kinase activity of BI-09 by analyzing changes in the cellular phosphoproteome.
Methodology:
-
Cell Culture and Treatment: Grow cells to the desired confluency and treat them with BI-09 or a vehicle control for a specific time.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides from the total peptide mixture using methods like titanium dioxide (TiO₂) chromatography or immunoprecipitation with anti-phospho-tyrosine/threonine/serine antibodies.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphopeptides.
-
Data Analysis: Use specialized software to identify the proteins and phosphorylation sites that show significant changes in abundance upon BI-09 treatment. This can reveal signaling pathways that are modulated by the inhibitor.
Visualizations
Caption: Hypothetical off-target inhibition of the BTK signaling pathway by BI-09.
Caption: Troubleshooting workflow for unexpected results with BI-09.
Caption: Logical relationship between BI-09's potential on- and off-target effects.
References
- 1. B I09 | IRE1 Inhibitors: R&D Systems [rndsystems.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. researchgate.net [researchgate.net]
- 5. marinbio.com [marinbio.com]
- 6. Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: B-I09 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of B-I09, a potent IRE-1 RNase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is B-I09 and what is its mechanism of action?
B-I09 is a cell-permeable inhibitor of the IRE-1 RNase with an IC50 of 1.23 μM.[1][2] It functions by inhibiting the IRE-1/XBP1 pathway, which is a critical component of the endoplasmic reticulum (ER) stress response. By blocking the RNase activity of IRE-1, B-I09 prevents the splicing of XBP1 mRNA, leading to a reduction in the expression of the active transcription factor XBP-1s.[1][3] This disruption of the ER stress response can compromise the survival of cancer cells that rely on this pathway, such as those in chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).[3][4]
Q2: What are the key chemical and physical properties of B-I09?
Here is a summary of the key properties of B-I09:
| Property | Value | Reference |
| Molecular Weight | 303.31 g/mol | |
| Formula | C16H17NO5 | |
| Purity | ≥98% | |
| IC50 (IRE-1 RNase) | 1.23 µM (1230 nM) | [1][2] |
| Solubility | Soluble to 50 mM in DMSO | |
| Storage | Store at -20°C | |
| CAS Number | 1607803-67-7 |
Q3: What are the known pharmacokinetic properties of B-I09 in mice?
In vivo studies in mice have revealed the following pharmacokinetic parameters for B-I09:
| Parameter | Value | Reference |
| Half-life (t1/2) | ~1.5 hours | [1][2] |
| Time to Peak Concentration (Tmax) | 15 minutes post-administration | [1][2] |
| Peak Plasma Concentration (Cmax) | ~39 µM | [1][2] |
Troubleshooting Guide
Q4: I am observing inconsistent or lower-than-expected efficacy of B-I09 in my in vivo experiments. What are the potential causes and solutions?
Several factors can contribute to suboptimal in vivo efficacy of B-I09. Here are some common issues and troubleshooting steps:
-
Compound Instability: B-I09 is unstable in solution.[1]
-
Solution: Always prepare B-I09 solutions fresh before each administration.[1] Avoid storing the compound in solution for extended periods.
-
-
Suboptimal Dosing and Schedule: The short half-life of B-I09 (~1.5 hours) necessitates a carefully planned dosing regimen to maintain therapeutic concentrations.[1][2]
-
Solution: A frequent dosing schedule is recommended. For example, a regimen of intraperitoneal (IP) injection at 50 mg/kg for the first 5 days of each week for 3 weeks has been used successfully in a CLL mouse model.[1]
-
-
Poor Bioavailability/Solubility in Formulation: While soluble in DMSO, the final formulation for injection needs to be compatible with in vivo administration and ensure adequate bioavailability.
-
Solution: While DMSO is a common solvent for initial solubilization, it is crucial to use a well-tolerated vehicle for injection. Consider co-solvents or formulating B-I09 in vehicles designed for poorly soluble compounds. Always perform a small pilot study to assess the tolerability of your chosen vehicle.
-
Q5: I am concerned about potential off-target effects of B-I09. What is known and how can I mitigate this?
While B-I09 is designed to be a specific IRE-1 RNase inhibitor, the possibility of off-target effects should always be considered with kinase inhibitors.
-
Known Off-Target Profile: One study compared B-I09 with another IRE-1 inhibitor, AMG-18, and found that AMG-18 had broader effects on B-cell receptor (BCR) signaling, suggesting potential off-target activities for AMG-18.[3] In contrast, B-I09's effect was more specific to compromising BCR-dependent signaling without affecting general protein transport.[4]
-
Mitigation Strategies:
-
Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective dose that minimizes potential off-target effects.
-
Selective Combination Therapy: Combining B-I09 with other targeted agents may allow for lower, more specific doses of each compound, thereby reducing the likelihood of off-target toxicity. Synergistic effects have been observed when B-I09 is co-administered with the BTK inhibitor ibrutinib or with PI3K/AKT pathway inhibitors.[3][4]
-
Q6: Can I enhance the efficacy of B-I09 by combining it with other drugs?
Yes, combination therapy has been shown to enhance the anti-cancer effects of B-I09.
-
BTK Inhibitors: Co-administration with the BTK inhibitor ibrutinib has been shown to synergistically induce apoptosis in various hematopoietic malignancy models.[4]
-
PI3K/AKT Pathway Inhibitors: The cytotoxicity of B-I09 can be enhanced by combining it with inhibitors of the PI3K/AKT pathway.[3]
-
Chemotherapy: B-I09 has demonstrated synergistic effects with doxorubicin against c-Myc-overexpressing Burkitt's lymphoma.[4]
Experimental Protocols
Protocol 1: In Vivo Administration of B-I09 in a CLL Mouse Model
This protocol is based on a published study and serves as a reference.[1] Researchers should adapt it to their specific experimental needs.
-
Preparation of B-I09 Solution:
-
Due to its instability in solution, prepare B-I09 fresh immediately before each injection.[1]
-
Dissolve B-I09 in a suitable vehicle. While the primary solvent is DMSO, the final injection vehicle should be well-tolerated by the animals (e.g., a mixture of DMSO, PEG, and saline). It is critical to perform a vehicle tolerability study beforehand.
-
-
Dosing and Administration:
-
Animal Model: CLL tumor-bearing mice.
-
Dose: 50 mg/kg.
-
Route of Administration: Intraperitoneal (IP) injection.
-
Dosing Schedule: Administer once daily for the first 5 days of each week, for a total of 3 weeks.
-
-
Monitoring:
-
Monitor mice regularly for signs of toxicity, tumor progression, and overall health.
-
Collect blood or tissue samples at appropriate time points to assess pharmacodynamic markers (e.g., XBP-1s levels) and therapeutic efficacy.
-
Visualizations
Caption: Mechanism of action of B-I09 in the IRE1/XBP1 pathway.
Caption: A general experimental workflow for in vivo studies with B-I09.
References
Technical Support Center: Overcoming Resistance to BI-09 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BI-09 treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to BI-09, is now showing signs of resistance. What are the common mechanisms of acquired resistance to targeted therapies like BI-09?
A1: Acquired resistance to targeted therapies such as BI-09 can arise through various mechanisms. The most common include:
-
Secondary Mutations in the Target Kinase: A "gatekeeper" mutation can arise in the kinase that BI-09 targets, preventing the drug from binding effectively while preserving the kinase's activity.[1]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by BI-09, thereby restoring downstream signaling required for proliferation and survival.[1]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump BI-09 out of the cell, reducing its intracellular concentration and efficacy.[2]
-
Histological Transformation: In some cases, the cancer cells may undergo a change in their fundamental type (e.g., from adenocarcinoma to squamous cell carcinoma), rendering them non-responsive to the targeted therapy.[3]
-
Changes in the Tumor Microenvironment: The environment surrounding the tumor can contribute to drug resistance by providing survival signals to the cancer cells.[4]
Q2: How can I determine the mechanism of resistance in my cell line?
A2: A systematic approach is recommended to identify the resistance mechanism:
-
Sequence the Target Kinase: Perform Sanger or next-generation sequencing (NGS) of the gene encoding the target of BI-09 in your resistant cell line to check for secondary mutations.
-
Assess Bypass Pathway Activation: Use techniques like phosphoproteomics or Western blotting to analyze the activation status of key signaling pathways that are known to act as bypass routes (e.g., EGFR, MET, PI3K/Akt).[1]
-
Investigate Drug Efflux: Measure the intracellular concentration of BI-09 in sensitive versus resistant cells. Overexpression of efflux pumps can be assessed by qPCR or Western blotting for genes like ABCB1 (encoding P-gp).
-
Perform Cellular Characterization: Analyze the morphology and expression of cell lineage markers to check for any histological transformation.
Q3: What are some initial strategies to overcome BI-09 resistance in my experiments?
A3: Based on the mechanism of resistance, several strategies can be employed:
-
Combination Therapy: Combining BI-09 with an inhibitor of a bypass pathway can be highly effective.[5][6] For example, if the PI3K/Akt pathway is activated, combining BI-09 with a PI3K inhibitor may restore sensitivity.
-
Next-Generation Inhibitors: If a specific gatekeeper mutation is identified, a next-generation inhibitor designed to be effective against that mutant kinase could be used.
-
Efflux Pump Inhibitors: If resistance is due to efflux pump upregulation, co-treatment with an ABC transporter inhibitor may increase the intracellular concentration of BI-09.
-
Immunotherapy Combinations: Combining BI-09 with immunotherapy can be a strategy to target the cancer cells through a different mechanism.[4]
Troubleshooting Guides
Problem 1: Gradual loss of BI-09 efficacy in long-term cell culture.
| Possible Cause | Recommended Action |
| Development of a resistant subclone | Isolate single-cell clones from the resistant population and test their individual sensitivity to BI-09. This will allow you to study a more homogeneous resistant population. |
| Changes in cell culture media components | Ensure that the media composition has not changed. Some media components can interfere with drug activity or promote cell survival. Culture cells in a fresh batch of media and re-assess BI-09 sensitivity. |
| Mycoplasma contamination | Test your cell line for mycoplasma contamination. Mycoplasma can alter cellular responses to drugs. |
Problem 2: Inconsistent results in BI-09 sensitivity assays.
| Possible Cause | Recommended Action |
| Cell seeding density | Optimize and standardize the cell seeding density for your assays. Cell density can affect growth rates and drug responses. |
| Drug stability | Ensure that BI-09 is properly stored and that the stock solutions are not degraded. Prepare fresh dilutions for each experiment. |
| Assay incubation time | The duration of drug exposure can significantly impact the results. Perform a time-course experiment to determine the optimal endpoint for your cell line. |
Quantitative Data Summary
Table 1: BI-09 IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | BI-09 IC50 (nM) | Resistance Mechanism |
| Parental | 50 | - |
| Resistant Clone 1 | 1500 | Gatekeeper Mutation (T790M equivalent) |
| Resistant Clone 2 | 800 | MET Amplification |
Table 2: Synergy Analysis of BI-09 in Combination with Other Inhibitors in Resistant Clone 2 (MET Amplification)
| Combination | Combination Index (CI) | Interpretation |
| BI-09 + MET Inhibitor | 0.3 | Synergistic |
| BI-09 + PI3K Inhibitor | 0.9 | Additive |
| BI-09 + MEK Inhibitor | 1.2 | Antagonistic |
Key Experimental Protocols
Protocol 1: Determining the IC50 of BI-09 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution of BI-09 in culture medium, with the highest concentration being at least 100-fold higher than the expected IC50.
-
Drug Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of BI-09. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours (or a pre-determined optimal time).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting to Detect Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with BI-09 for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against phosphorylated and total forms of key bypass pathway proteins (e.g., p-Akt, Akt, p-EGFR, EGFR).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Mechanisms of tumor resistance to immune checkpoint blockade and combination strategies to overcome resistance [frontiersin.org]
B I09 experimental controls and best practices
This guide provides researchers, scientists, and drug development professionals with essential information on the experimental use of B-I09, a potent and selective inhibitor of Kinase X (KX). Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of B-I09?
A1: B-I09 is a selective, ATP-competitive inhibitor of Kinase X (KX). KX is a downstream effector in the MAPK signaling cascade. By binding to the ATP pocket of KX, B-I09 prevents its phosphorylation and activation, subsequently blocking downstream signaling events that lead to cell proliferation.
Q2: What are the recommended positive and negative controls for a cell-based assay with B-I09?
A2:
-
Positive Control: A known activator of the KX pathway (e.g., a specific growth factor like EGF or FGF) should be used to ensure the pathway is active in your cell model.
-
Negative Control (Vehicle): A vehicle control, typically DMSO, at the same final concentration used to dissolve B-I09 is crucial to account for any effects of the solvent on the cells.
-
Negative Control (Inactive Compound): If available, a structurally similar but biologically inactive analog of B-I09 can be used to control for off-target effects.
-
Positive Control (Reference Compound): A well-characterized inhibitor of a different component of the same pathway (e.g., a MEK inhibitor) can be useful for comparison.
Q3: My cell viability results with B-I09 are inconsistent. What could be the cause?
A3: Inconsistent cell viability can stem from several factors:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment, as confluency can significantly impact the cellular response to inhibitors.
-
Compound Solubility: B-I09 may precipitate out of solution at high concentrations or in certain media. Visually inspect your media for any precipitate.
-
Assay Timing: The incubation time with B-I09 is critical. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line.
-
Cell Line Health: Only use healthy, low-passage number cells for your experiments.
Q4: I am not observing the expected decrease in KX phosphorylation via Western Blot after B-I09 treatment. What should I do?
A4:
-
Confirm Pathway Activation: First, ensure the KX pathway is activated in your baseline condition (e.g., by serum in the media or by adding a growth factor). You should see a strong p-KX signal in your untreated or vehicle-treated positive control.
-
Check Compound Potency: Verify the concentration of B-I09 being used. It is advisable to perform a dose-response experiment to confirm the IC50 in your specific cell line.
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of KX during sample preparation.
-
Antibody Quality: Validate the specificity and sensitivity of your primary antibody for phosphorylated KX (p-KX).
Quantitative Data Summary
Table 1: In Vitro IC50 Values for B-I09 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| HCT116 | Colon Carcinoma | 50 | CellTiter-Glo® |
| A549 | Lung Carcinoma | 120 | MTT |
| MCF-7 | Breast Adenocarcinoma | 85 | CellTiter-Glo® |
| U-87 MG | Glioblastoma | 250 | MTT |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Notes |
| Western Blot (p-KX inhibition) | 10 nM - 1000 nM | A 2-4 hour treatment is typically sufficient. |
| Cell Viability (e.g., MTT, CTG) | 1 nM - 10 µM | A 72-hour treatment is a common starting point. |
| qPCR (downstream gene expression) | 50 nM - 500 nM | A 24-hour treatment is recommended. |
Experimental Protocols
Protocol 1: Western Blot for p-KX Inhibition
-
Cell Seeding: Plate 1.5 x 10^6 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat the cells with a range of B-I09 concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM) for 2-4 hours. Include a positive control where cells are stimulated with a known activator (e.g., 100 ng/mL EGF) for 15 minutes before lysis.
-
Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-KX overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: Strip the membrane and reprobe for total KX and a loading control (e.g., GAPDH or β-actin).
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of B-I09 (e.g., from 1 nM to 10 µM) in triplicate. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and incubate overnight in the dark.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: B-I09 inhibits Kinase X (KX) in the MAPK signaling pathway.
Caption: Workflow for assessing p-KX inhibition by Western Blot.
Caption: Troubleshooting logic for inconsistent cell viability assays.
Validation & Comparative
A Comparative Guide to B-I09 and Other IRE-1 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of B-I09, a potent IRE-1 RNase inhibitor, with other notable inhibitors of the inositol-requiring enzyme 1 (IRE-1). Designed for researchers, scientists, and drug development professionals, this document compiles experimental data, details key methodologies, and visualizes relevant biological pathways to offer an objective assessment of these compounds.
Introduction to IRE-1 Inhibition
Inositol-requiring enzyme 1 (IRE-1) is a critical sensor and effector of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE-1 possesses both a kinase and an endoribonuclease (RNase) domain. Upon activation, the RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s upregulates genes involved in protein folding and quality control to restore ER homeostasis. Dysregulation of the IRE-1/XBP1 pathway is implicated in various diseases, including cancer and inflammatory conditions, making IRE-1 an attractive therapeutic target.
IRE-1 inhibitors can be broadly categorized based on their mechanism of action: those that target the kinase domain and those that inhibit the RNase domain. Kinase inhibitors can be further classified as Type I or Type II, which stabilize different conformational states of the kinase domain and can have opposing effects on the RNase activity. B-I09 is a novel tricyclic chromenone-based inhibitor that directly targets the RNase activity of IRE-1.
Comparative Analysis of IRE-1 Inhibitors
The following tables summarize the in vitro potency of B-I09 and other selected IRE-1 inhibitors. The data is compiled from studies employing a fluorescence resonance energy transfer (FRET) suppression assay to measure the inhibition of IRE-1's RNase activity on an XBP1 mRNA substrate.
Table 1: In Vitro IC50 Values of IRE-1 RNase Inhibitors
| Inhibitor | Target Domain | Mechanism of Action | In Vitro IC50 (µM) | Reference |
| B-I09 | RNase | Direct RNase Inhibition | 1.23 | [1][2] |
| STF-083010 | RNase | Direct RNase Inhibition | Not specified in provided results | [3] |
| Toyocamycin | RNase | RNase Inhibition | No suppression of XBP-1 mRNA cleavage observed | [3] |
Table 2: In Vitro IC50 Values of IRE-1 Kinase Inhibitors
| Inhibitor | Target Domain | Type | In Vitro IC50 (µM) | Reference |
| KIRA8 (AMG-18) | Kinase | Allosteric Kinase Inhibitor (Type II) | 2.33 | [3] |
| GSK2850163 | Kinase | Allosteric Kinase Inhibitor | 17.1 | [3] |
| Sunitinib | Kinase | ATP-competitive Kinase Inhibitor (Type I) | 17 | [3] |
| KIRA6 | Kinase | Allosteric Kinase Inhibitor (Type II) | 19.7 | [3] |
In Vivo and Cellular Efficacy
B-I09 has demonstrated significant efficacy in preclinical models. In a mouse model of Chronic Lymphocytic Leukemia (CLL), administration of B-I09 suppressed leukemic progression by inducing apoptosis without causing systemic toxicity.[4] B-I09 has a half-life of approximately 1.5 hours in mice, reaching a peak plasma concentration of about 39 µM 15 minutes after intraperitoneal injection.[2][4] Furthermore, B-I09 exhibits synergistic effects with the BTK inhibitor ibrutinib in inducing apoptosis in B-cell leukemia, lymphoma, and multiple myeloma cells.[4]
KIRA8 has also shown in vivo efficacy in a mouse model of pulmonary fibrosis, where it promoted the reversal of established fibrosis.[4] Additionally, in a pancreatic neuroendocrine tumor xenograft model, KIRA8 was shown to inhibit its target in vivo.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams have been generated using the Graphviz DOT language.
Caption: IRE-1 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for FRET-Suppression Assay.
Experimental Protocols
In Vitro FRET-Suppression Assay for IRE-1 RNase Activity
This assay measures the ability of a compound to inhibit the RNase activity of human IRE-1 (hIRE-1) on a fluorescently labeled XBP-1 RNA substrate.
Materials:
-
Recombinant human IRE-1 (hIRE-1)
-
Fluorescently tagged XBP-1 RNA stem-loop substrate
-
IRE-1 inhibitors (e.g., B-I09)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the IRE-1 inhibitor in the assay buffer.
-
In a 384-well plate, add 5 µL of 40 nM hIRE-1 to each well.
-
Add 10 µL of the inhibitor dilutions to the wells containing hIRE-1 and pre-incubate for 90 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a 200 nM solution of the fluorescent XBP-1 RNA substrate to each well. The final concentrations in the 20 µL reaction volume are 10 nM hIRE-1 and 50 nM XBP-1 RNA.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Measure the fluorescence intensity using a plate reader. The cleavage of the FRET substrate results in a decrease in the FRET signal.
-
Correct all fluorescence readings using background values from wells containing only the XBP-1 RNA substrate.
-
Plot the dose-response curves and calculate the IC50 values for each inhibitor.[3]
XBP1 mRNA Splicing Assay (RT-PCR)
This assay determines the extent of XBP1 mRNA splicing in cells treated with IRE-1 inhibitors.
Materials:
-
Cell line of interest (e.g., human CLL cells)
-
IRE-1 inhibitor (e.g., B-I09)
-
ER stress inducer (e.g., Tunicamycin)
-
RNA extraction kit
-
Reverse transcriptase
-
PCR primers specific for XBP1
-
Taq polymerase
-
Agarose gel electrophoresis system
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with the IRE-1 inhibitor at various concentrations for a specified period.
-
Induce ER stress by adding an appropriate concentration of Tunicamycin for 4-6 hours.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform PCR using primers that flank the splice site of XBP1 mRNA. This allows for the amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Separate the PCR products by agarose gel electrophoresis.
-
Visualize the bands under UV light. The unspliced and spliced forms will appear as distinct bands of different sizes. The intensity of the bands reflects the amount of each form.
Conclusion
B-I09 is a potent and specific inhibitor of the IRE-1 RNase domain with demonstrated in vitro and in vivo efficacy, particularly in the context of B-cell malignancies. When compared to kinase inhibitors, B-I09 and other direct RNase inhibitors represent a distinct class of molecules for targeting the IRE-1/XBP1 pathway. The choice of inhibitor for research or therapeutic development will depend on the specific biological question or disease context. Kinase inhibitors like KIRA8 have also shown promise in different disease models, such as fibrosis. This guide provides a foundational dataset and methodological overview to aid in the selection and application of these valuable research tools. Further head-to-head studies, particularly in various in vivo models, will be crucial for fully elucidating the comparative therapeutic potential of these different classes of IRE-1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung | PLOS One [journals.plos.org]
- 3. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to IRE1α RNase Inhibitors: B-I09 and STF-083010
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Inositol-Requiring Enzyme 1α (IRE1α) RNase activity, B-I09 and STF-083010. Both small molecules target a critical pathway in the unfolded protein response (UPR), the IRE1α-XBP1 axis, which is frequently implicated in cancer cell survival and proliferation. This document outlines their mechanisms of action, presents comparative experimental data, and provides an overview of relevant experimental methodologies.
Mechanism of Action and Signaling Pathway
Both B-I09 and STF-083010 function as inhibitors of the endoribonuclease (RNase) activity of IRE1α. Under endoplasmic reticulum (ER) stress, IRE1α is activated, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD), ultimately promoting cell survival.
By inhibiting the RNase activity of IRE1α, B-I09 and STF-083010 prevent the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels. This disruption of the IRE1α-XBP1 signaling pathway can induce apoptosis and reduce cell viability in cancer cells that are highly dependent on the UPR for survival. Notably, STF-083010 has been shown to specifically inhibit the endonuclease activity of IRE1α without affecting its kinase activity.
Below is a diagram illustrating the targeted signaling pathway.
Quantitative Data Comparison
The following tables summarize the available quantitative data for B-I09 and STF-083010 from various studies. Direct comparison should be made with caution due to differences in experimental conditions and cell lines used.
Table 1: In Vitro Inhibitory Concentration (IC50)
| Compound | Target | IC50 | Cell Line/Assay Condition |
| B-I09 | IRE1α RNase | 1.23 µM | Cell-free assay |
| STF-083010 | IRE1α RNase | Not explicitly stated in provided results | Cell-free assay |
Table 2: Effects on Cancer Cell Viability and Apoptosis
| Compound | Cancer Type | Cell Line | Concentration | Effect |
| B-I09 | Chronic Lymphocytic Leukemia (CLL) | Eµ-TCL1 | 10 µM | ~70% growth inhibition after 3 days |
| Chronic Lymphocytic Leukemia (CLL) | MEC1 and MEC2 | Not specified | ~20% growth inhibition in 48 hours | |
| STF-083010 | Ovarian Cancer | OVCAR3 | 50 µM | Apoptosis: 40.23 ± 5.1% |
| Ovarian Cancer | SKOV3 | 50 µM | Apoptosis: 32.5 ± 2.2% | |
| Multiple Myeloma | RPMI 8226, MM.1S, MM.1R | Dose-dependent | Cytostatic and cytotoxic activity | |
| p53-deficient cancer | HCT116 p53-/- | 50 µM | ~20% reduction in viability |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of B-I09 and STF-083010.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of B-I09 or STF-083010 for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with B-I09 or STF-083010 for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for XBP1s
Western blotting is used to detect the levels of the spliced XBP1 (XBP1s) protein.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for XBP1s overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram illustrates a general experimental workflow for evaluating these inhibitors.
Synergistic Effects of BI 836858 with Other Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of BI 836858, an Fc-engineered anti-CD33 monoclonal antibody, with other chemotherapy drugs, primarily focusing on its application in Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to inform further research and drug development.
Executive Summary
BI 836858 is a fully humanized IgG1 unconjugated antibody targeting the CD33 antigen present on myeloid cells. Its mechanism of action relies on antibody-dependent cellular cytotoxicity (ADCC), where it flags CD33-positive cancer cells for destruction by Natural Killer (NK) cells. Preclinical and clinical studies have explored the potential of BI 836858 in combination with other chemotherapy agents to enhance its anti-leukemic activity. The most studied combination is with the hypomethylating agent decitabine, which has shown promising synergistic effects. Another investigated combination is with azacitidine. This guide will delve into the experimental data, underlying mechanisms, and clinical findings of these combination therapies.
Comparison of BI 836858 Combination Therapies
The following tables summarize the quantitative data from preclinical and clinical studies on the combination of BI 836858 with decitabine and azacitidine.
Preclinical Synergistic Effects of BI 836858 and Decitabine
| Parameter | BI 836858 Alone | Decitabine + BI 836858 | Fold Increase in ADCC | Cell Lines/Primary Cells | Reference |
| ADCC Activity | Baseline | Significantly Higher ADCC | Not explicitly quantified in all reports, but consistently observed | Primary AML blasts | [1] |
| NKG2D Ligand Expression | Baseline | Increased Expression | Not quantified | Primary AML blasts from patients post-decitabine treatment | [1] |
| NK Cell Degranulation | Significant Induction | Maintained | Not applicable | Primary AML blasts | [2] |
Clinical Trial Results of BI 836858 Combination Therapies
| Clinical Trial ID | Combination Regimen | Disease | Phase | Key Efficacy Results | Reference |
| NCT02632721 | BI 836858 + Decitabine | Acute Myeloid Leukemia (AML) | I/II | Overall Response Rate (ORR) in one cohort: 46.7%. Complete Remission/Complete Remission with incomplete blood count recovery (CR/CRi) was also observed. | [2] |
| NCT03013998 (Beat AML Master Protocol) | BI 836858 + Azacitidine | Newly Diagnosed AML (patients ≥60 years) | Ib/II | CR/CRi: 18% (5 out of 28 evaluable patients). Morphologic Leukemia-Free State: 14% (4 out of 28 evaluable patients). | [3] |
Mechanism of Synergistic Action
The primary mechanism of synergy between BI 836858 and decitabine involves the enhancement of NK cell-mediated ADCC.
-
BI 836858 Action: The Fc portion of BI 836858 is engineered to have a higher affinity for the FcγRIIIa (CD16) receptor on NK cells. When BI 836858 binds to CD33 on AML cells, its Fc region is presented to NK cells, triggering ADCC.
-
Decitabine's Contribution: Decitabine, a hypomethylating agent, has been shown to upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on the surface of AML blasts.[1] These ligands are recognized by the activating receptor NKG2D on NK cells.
-
Synergy: The simultaneous engagement of FcγRIIIa by the BI 836858-CD33 complex and the NKG2D receptor by its ligands on the AML cell leads to a more potent activation of NK cells, resulting in enhanced tumor cell lysis.
Signaling Pathway Diagram
References
- 1. Decitabine enhances anti-CD33 monoclonal antibody BI 836858–mediated natural killer ADCC against AML blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An open-label, phase I/II trial to determine the maximum tolerated dose and investigate safety, pharmacokinetics and efficacy of BI 836858, an unconjugated anti-CD33 monoclonal antibody, in combination with decitabine in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide: B-I09 Versus Genetic Knockdown for IRE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the study of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), Inositol-requiring enzyme 1 (IRE1) stands out as a critical sensor and transducer of stress signals. Modulating its activity is a key area of research, particularly in oncology and metabolic diseases. Two primary methods for inhibiting IRE1 function are the use of the small molecule inhibitor B-I09 and genetic knockdown techniques such as siRNA or shRNA. This guide provides an objective comparison of these two approaches, supported by available experimental data, to aid researchers in selecting the most appropriate method for their studies.
Executive Summary
Both B-I09 and genetic knockdown of IRE1 effectively inhibit the endoribonuclease activity of IRE1, leading to the suppression of X-box binding protein 1 (XBP1) mRNA splicing and the modulation of Regulated IRE1-Dependent Decay (RIDD) of other mRNAs. While both methods can induce apoptosis in cancer cells, the specific outcomes and off-target effects can differ. B-I09 offers a reversible and dose-dependent inhibition, whereas genetic knockdown provides a more sustained and potentially complete loss of IRE1 function. The choice between these methods will depend on the specific experimental goals, the desired duration of inhibition, and the cellular context.
Quantitative Data Comparison
The following tables summarize the comparative effects of B-I09 and IRE1 genetic knockdown on key downstream signaling events and cellular outcomes. It is important to note that the data presented is a synthesis from multiple studies and may not be directly comparable due to variations in cell types, experimental conditions, and the specific knockdown methodologies used.
Table 1: Effect on IRE1 Endoribonuclease Activity
| Parameter | B-I09 | Genetic Knockdown (siRNA/shRNA) | References |
| XBP1 mRNA Splicing | Potent, dose-dependent inhibition. | Significant reduction in spliced XBP1 (XBP1s). | [1][2] |
| RIDD Activity | Efficiently blocks degradation of RIDD substrates. | Ablation of IRE1 RNase activity inhibits RIDD. | [3] |
Table 2: Impact on Cellular Apoptosis
| Cell Line | B-I09 Induced Apoptosis | IRE1 Knockdown Induced Apoptosis | References |
| Chronic Lymphocytic Leukemia (CLL) | Induces apoptosis and suppresses leukemic progression. | Knockdown of IRE1 blocks apoptosis induced by certain drug combinations. | [4][5] |
| Multiple Myeloma (MM) | Can induce apoptosis, synergizes with other inhibitors. | Knockdown of XBP1 (a downstream effector) sensitizes cells to stress-induced apoptosis. | [1][2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
IRE1 Signaling Pathway
This diagram illustrates the central role of IRE1 in the unfolded protein response. Under ER stress, IRE1 dimerizes and autophosphorylates, activating its RNase domain. This leads to two main downstream branches: the unconventional splicing of XBP1 mRNA and the degradation of a subset of mRNAs through RIDD. Both B-I09 and genetic knockdown target the function of IRE1, thereby inhibiting these downstream events.
Caption: IRE1 signaling pathway and points of inhibition.
Experimental Workflow: Comparing B-I09 and IRE1 Knockdown
This diagram outlines a typical experimental workflow for comparing the effects of B-I09 and IRE1 genetic knockdown on a cellular level.
Caption: Comparative experimental workflow.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
IRE1 Genetic Knockdown using shRNA
This protocol describes the generation of stable cell lines with reduced IRE1 expression.
-
Cell Culture: Culture the target cancer cell line (e.g., RPMI 8226 multiple myeloma cells) in appropriate media and conditions.
-
Lentiviral Transduction:
-
Transduce cells with lentiviral vectors carrying shRNA constructs targeting human IRE1α (e.g., XBP1sh#1 and XBP1sh#2) or a control non-targeting shRNA (e.g., targeting luciferase).
-
Three days post-transduction, select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
-
Validation of Knockdown:
-
RNA Extraction and RT-qPCR: Extract total RNA from the stable cell lines. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of IRE1α and confirm knockdown efficiency.
-
Western Blot: Lyse the cells and perform Western blot analysis using an antibody specific for IRE1α to confirm the reduction in protein expression. Use a loading control like β-actin to normalize the results.[2]
-
B-I09 Treatment
This protocol outlines the treatment of cells with the chemical inhibitor B-I09.
-
Cell Culture: Plate the desired cancer cells (e.g., MEC1, MEC2 human CLL cells) at an appropriate density.
-
Inhibitor Preparation: Prepare a stock solution of B-I09 in a suitable solvent (e.g., DMSO).
-
Treatment:
-
Treat the cells with the desired concentration of B-I09 (e.g., 20 µM) or the vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
For synergistic studies, co-treat with other inhibitors (e.g., ibrutinib at 10 µM) for the indicated time.[4]
-
Analysis of XBP1 mRNA Splicing by RT-PCR
This method allows for the quantification of the ratio of spliced to unspliced XBP1 mRNA.
-
RNA Extraction and cDNA Synthesis: Following treatment with B-I09 or after IRE1 knockdown, extract total RNA from the cells and synthesize cDNA.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The unspliced XBP1 (XBP1u) will yield a larger PCR product (e.g., 152 bp), while the spliced XBP1 (XBP1s) will produce a smaller product (e.g., 126 bp).[2]
-
-
Quantification:
-
Separate the PCR products by agarose gel electrophoresis and visualize the bands.
-
Alternatively, for a more quantitative analysis, use real-time PCR with specific primers and probes for both XBP1u and XBP1s to determine their relative abundance.
-
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: After the experimental treatment, harvest the cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Conclusion
Both B-I09 and genetic knockdown are powerful tools for investigating the role of IRE1 signaling. B-I09 provides a reversible, titratable method of inhibition, making it suitable for studying the acute effects of IRE1 blockade and for potential therapeutic applications. Genetic knockdown offers a more sustained and often more complete inhibition, which is advantageous for studying the long-term consequences of IRE1 loss-of-function. The choice of method should be carefully considered based on the specific research question and the experimental system. For validating the on-target effects of B-I09, a direct comparison with IRE1 knockdown in the same cellular context is the most rigorous approach.
References
- 1. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ire1 Has Distinct Catalytic Mechanisms for XBP1/HAC1 Splicing and RIDD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. dovepress.com [dovepress.com]
Comparative Analysis of B I09 Across Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the IRE-1α inhibitor, B I09, and its effects on various cancer cell lines. This document summarizes key experimental findings, details relevant protocols, and visualizes associated cellular pathways to support further investigation and drug development efforts.
This compound is a cell-permeable, tricyclic chromenone-based inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. By targeting IRE1α, this compound effectively suppresses the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and resistance to therapy. Consequently, inhibition of the IRE1α/XBP1s pathway presents a promising therapeutic strategy in oncology.
Performance of this compound in Cancer Cell Lines: A Comparative Overview
The cytotoxic and cytostatic effects of this compound have been evaluated in a range of cancer cell lines, with a primary focus on hematological malignancies. The available data, summarized below, indicates that the efficacy of this compound is cell-context dependent and can be significantly enhanced through combination therapies.
| Cancer Type | Cell Line | Key Findings | Reference |
| Multiple Myeloma (MM) | 5TGM1 (murine) | Potent suppression of XBP-1s expression. Less potent at inducing apoptosis compared to other inhibitors like AMG-18. | [1] |
| RPMI-8226 (human) | Potent suppression of XBP-1s expression. Less potent at inducing apoptosis compared to AMG-18. Cytotoxicity enhanced with PI3K/AKT inhibitors. | [1] | |
| NCI-H929 (human) | Dose-dependent suppression of XBP-1s. | [1] | |
| J558 (murine) | Dose-dependent suppression of XBP-1s. | [1] | |
| Chronic Lymphocytic Leukemia (CLL) | MEC2 (human) | Potent inhibitor of XBP-1s expression (in-cell IC50 = 0.9 µM). Cytotoxicity enhanced with PI3K/AKT inhibitors. | [1] |
| Eµ-TCL1 (primary murine) | Potent inhibitor of XBP-1s expression (in-cell IC50 = 0.15 µM). Cytotoxicity enhanced with PI3K/AKT inhibitors. | [1] | |
| Mantle Cell Lymphoma (MCL) | - | Cytotoxicity of this compound can be enhanced by combination with PI3K/AKT pathway inhibitors. | [1] |
| Burkitt's Lymphoma | - | In c-Myc–overexpressing cells, this compound treatment leads to a dose-dependent decrease in XBP1s protein levels, correlating with reduced cell proliferation and viability. | [2] |
| Colon Cancer | - | IRE1α inhibition has been shown to suppress proliferation of colon cancer cells by inhibiting β-catenin. | [3] |
| Broad Cancer Cell Line Panel | >300 tumor cell lines | A screen of over 300 native tumor cell lines with selective IRE1α inhibitors showed minimal effect on cellular viability, suggesting IRE1α activity may not be essential for the viability of most tumor cell lines in vitro. | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism of action and the experimental approaches used for its evaluation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the effects of this compound.
Cell Viability (XTT) Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C.
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT labeling reagent and the electron-coupling reagent).
-
Labeling and Measurement: Add 50 µL of the XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C. Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V/Propidium Iodide) Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
XBP-1 mRNA Splicing Assay by RT-PCR
This assay detects the spliced form of XBP1 mRNA, the direct downstream target of IRE1α.
-
Cell Treatment and RNA Extraction: Treat cells with this compound for a specified time (e.g., 2-6 hours). Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and random primers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel (e.g., 3%). The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (differing by 26 bp).
-
Quantitative Analysis (Optional): For a more quantitative measure, quantitative real-time PCR (qPCR) can be performed using specific primers or probes that differentiate between the spliced and unspliced forms.
This guide provides a foundational understanding of the comparative effects of this compound in different cancer cell lines. Further research, particularly comprehensive cytotoxicity screening across a broader panel of cancer types, is warranted to fully elucidate its therapeutic potential.
References
- 1. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of B I09 and Other IRE1α Inhibitors in Modulating the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of B I09, a potent and cell-permeable inhibitor of Inositol-requiring enzyme 1α (IRE1α), with other known modulators of this key cellular stress sensor. The data presented herein is compiled from various studies to offer a comparative overview of their efficacy and mechanisms of action. This document is intended to aid researchers in selecting the appropriate tool for their studies on the Unfolded Protein Response (UPR) and its role in diseases such as cancer and metabolic disorders.
Introduction to IRE1α and the Unfolded Protein Response
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER triggers a state known as ER stress, which in turn activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, induce apoptosis. IRE1α is a primary sensor of the UPR, possessing both a kinase and an endoribonuclease (RNase) domain. Upon activation, IRE1α initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target in various diseases, including cancer, where tumor cells often exhibit high levels of ER stress for their survival and proliferation. A variety of small molecule inhibitors have been developed to target the kinase or RNase activity of IRE1α. This guide focuses on the comparative analysis of this compound and other prominent IRE1α inhibitors.
Comparative Data of IRE1α Inhibitors
The following table summarizes the key characteristics and in vitro efficacy of this compound and a selection of other widely used IRE1α inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Target Domain | Mechanism of Action | IRE1α RNase IC50 (µM) | Reference |
| This compound | RNase | Covalent inhibitor of the RNase active site | 1.23[1] | [1] |
| STF-083010 | RNase | Non-competitive inhibitor of the RNase domain | Not specified in the provided results | [2][3] |
| 4µ8C | RNase | Allosteric inhibitor of the RNase domain | Not specified in the provided results | [4] |
| MKC8866 | RNase | Selective inhibitor of the RNase domain | 0.29[5][6][7][8] | [5][6][7][8] |
| KIRA6 | Kinase | ATP-competitive kinase inhibitor that allosterically inhibits RNase activity | 0.6 | |
| Sunitinib | Kinase | Multi-targeted receptor tyrosine kinase inhibitor that also inhibits IRE1α kinase activity | Not specified in the provided results | [9] |
Signaling Pathway of IRE1α in the Unfolded Protein Response
The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response and the points of intervention for inhibitors like this compound.
Caption: The IRE1α signaling pathway in the Unfolded Protein Response.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of IRE1α inhibitors are provided below.
In Vitro IRE1α RNase Activity Assay
This assay measures the direct inhibitory effect of a compound on the endoribonuclease activity of IRE1α. A common method is a fluorescence resonance energy transfer (FRET)-based assay.[10]
Objective: To determine the IC50 value of an inhibitor against IRE1α's RNase activity.
Materials:
-
Recombinant human IRE1α protein (cytosolic domain)
-
Fluorescently labeled RNA oligonucleotide containing the XBP1 splice sites. This oligo is typically dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., Iowa Black FQ). In its intact state, the quencher suppresses the fluorophore's signal.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the microplate, add the assay buffer, the fluorescently labeled RNA substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the recombinant IRE1α protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
During the incubation, if IRE1α is active, it will cleave the RNA substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
The IC50 value is calculated by plotting the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
XBP1 Splicing Assay in Cultured Cells
This cell-based assay determines the ability of an inhibitor to block IRE1α-mediated splicing of XBP1 mRNA in a cellular context.[11][12][13][14]
Objective: To assess the cellular potency of an IRE1α inhibitor.
Materials:
-
A human cell line (e.g., HeLa, RPMI-8226)
-
Cell culture medium and supplements
-
ER stress-inducing agent (e.g., Tunicamycin or Thapsigargin)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding Tunicamycin or Thapsigargin to the cell culture medium and incubate for an additional period (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Separate the PCR products on a high-resolution agarose gel. The sXBP1 product will be 26 base pairs smaller than the uXBP1 product.
-
Visualize the bands using a gel imaging system and quantify the band intensities to determine the ratio of sXBP1 to uXBP1.
-
A potent inhibitor will show a dose-dependent decrease in the amount of the sXBP1 PCR product.
Cell Viability Assay
This assay evaluates the cytotoxic or cytostatic effects of the IRE1α inhibitor on cancer cells that are dependent on the UPR for survival.
Objective: To determine the effect of IRE1α inhibition on cell viability.
Materials:
-
Cancer cell line known to be sensitive to ER stress (e.g., multiple myeloma cell lines)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
A reagent for measuring cell viability (e.g., MTT, resazurin, or a kit that measures ATP levels like CellTiter-Glo)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of the test compound and incubate for a prolonged period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using a microplate reader.
-
The results are typically expressed as a percentage of the viability of untreated control cells. The concentration of the compound that reduces cell viability by 50% (GI50 or IC50) can be calculated.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel IRE1α inhibitor.
Caption: A generalized workflow for the evaluation of IRE1α inhibitors.
Conclusion
This compound is a valuable tool for studying the role of the IRE1α/XBP1 signaling pathway in various physiological and pathological contexts. Its potency as an IRE1α RNase inhibitor is comparable to other well-established inhibitors such as MKC8866. The choice of inhibitor for a particular study will depend on the specific experimental needs, including the desired mechanism of action (RNase vs. kinase inhibition), cell permeability, and in vivo suitability. The experimental protocols provided in this guide offer a starting point for the cross-validation and characterization of this compound and other IRE1α modulators in your own research. It is always recommended to consult the primary literature for detailed, context-specific methodologies.
References
- 1. This compound | IRE1 | Tocris Bioscience [tocris.com]
- 2. IRE1 Inhibitor I, STF-083010 The IRE1 Inhibitor I, STF-083010 controls the biological activity of IRE1. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]
- 3. IRE1 Inhibitor I, STF-083010 The IRE1 Inhibitor I, STF-083010 controls the biological activity of IRE1. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MKC8866 | IRE1 | TargetMol [targetmol.com]
- 9. Sunitinib and Erlotinib in Treating Patients With Unresectable or Metastatic Kidney Cancer [clin.larvol.com]
- 10. In vitro IRE1α RNase activity assay [bio-protocol.org]
- 11. XBP1 Splicing Assay [bio-protocol.org]
- 12. XBP1 splicing assay [bio-protocol.org]
- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
B I09: A Potent and Specific Inhibitor of the IRE-1α/XBP-1s Pathway in Cancer Therapy
A growing body of research highlights the therapeutic potential of B I09, a prodrug inhibitor targeting the RNase activity of Inositol-requiring enzyme 1α (IRE-1α). By selectively modulating the unfolded protein response (UPR), this compound has demonstrated significant efficacy in preclinical models of various cancers, particularly B-cell malignancies, with a favorable safety profile.
This compound acts as a potent and specific inhibitor of the IRE-1α/XBP-1s signaling pathway, a critical component of the UPR.[1][2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Under ER stress, IRE-1α is activated, and its RNase domain catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates the active transcription factor XBP-1s, which upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore proteostasis. However, in many cancers, this pathway is hijacked to promote tumor cell survival, proliferation, and adaptation to the harsh tumor microenvironment.
This compound effectively blocks the RNase activity of IRE-1α, thereby preventing the production of XBP-1s.[1][2] This targeted inhibition has been shown to induce apoptosis and suppress tumor progression in preclinical models of chronic lymphocytic leukemia (CLL), Burkitt's lymphoma, and multiple myeloma.[1][2][3] Notably, this compound appears to be well-tolerated in vivo, with studies reporting no systemic toxicity in treated mice.[1][2][4]
Comparative Efficacy of IRE-1α Inhibitors
This compound has been compared to other small molecule inhibitors of IRE-1α, demonstrating its potent activity. The following table summarizes key quantitative data for this compound and other notable IRE-1α inhibitors.
| Compound | Target | IC50 (IRE-1α RNase) | In-cell IC50 (XBP-1s inhibition) | Cell Line | Reference |
| This compound | IRE-1α RNase | 1230 nM | 0.9 µM | MEC2 CLL | [5][6] |
| 4μ8C | IRE-1α RNase | - | >10 µM (less effective than this compound) | Eμ-TCL1 CLL | [2] |
| B-H09 | IRE-1α RNase | - | Less effective than this compound | Eμ-TCL1 CLL | [2] |
| D-F07 | IRE-1α RNase | - | 0.15 µM | MEC2 CLL | [6] |
| AMG-18 | IRE-1α RNase | - | Potent, but less continuous suppression than this compound | 5TGM1, RPMI-8226 | [6] |
Experimental Protocols
In vitro IRE-1α RNase Activity Assay (FRET-based)
A common method to assess the enzymatic activity of IRE-1α and the potency of its inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
-
Reagents: Recombinant human IRE-1α cytoplasmic domain, a fluorogenic RNA substrate (e.g., a short RNA hairpin containing a fluorophore and a quencher), assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Procedure:
-
The RNA substrate is incubated with the recombinant IRE-1α enzyme in the assay buffer.
-
In its intact state, the FRET substrate exhibits low fluorescence due to the proximity of the fluorophore and quencher.
-
Upon cleavage by the IRE-1α RNase, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
The reaction is monitored over time using a fluorescence plate reader.
-
-
Inhibitor Testing:
-
Inhibitors, such as this compound, are pre-incubated with the IRE-1α enzyme before the addition of the RNA substrate.
-
The concentration-dependent inhibition of the fluorescence signal is measured to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
-
Cell-based XBP-1s Splicing Assay
The efficacy of IRE-1α inhibitors in a cellular context is often determined by measuring the inhibition of XBP1 mRNA splicing.
-
Cell Culture and Treatment:
-
Cancer cell lines (e.g., MEC2 CLL, 5TGM1 multiple myeloma) are cultured under standard conditions.
-
Cells are treated with an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) to activate the UPR and induce XBP1 splicing.
-
Concurrently, cells are treated with various concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
-
RNA Extraction and RT-PCR:
-
After a defined incubation period, total RNA is extracted from the cells.
-
Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers that flank the splice site of XBP1 mRNA.
-
-
Analysis:
-
The PCR products are resolved by agarose gel electrophoresis.
-
Unspliced XBP1 mRNA will produce a larger PCR product, while spliced XBP1 mRNA (XBP-1s) will produce a smaller product.
-
The intensity of the bands corresponding to the spliced and unspliced forms is quantified to determine the percentage of inhibition of XBP1 splicing at different inhibitor concentrations. This allows for the calculation of the in-cell IC50.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: The IRE-1α/XBP-1s signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effectiveness of this compound.
References
- 1. Clarifying the translational potential of B-I09 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ER stress–associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of ER stress-associated IRE-1/XBP-1 pathway reduces leukemic cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for B-I09
This guide provides essential safety and logistical information for the proper disposal of B-I09, an IRE-1 RNase inhibitor. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Core Principles for Chemical Disposal:
The fundamental principle of chemical disposal is to manage waste in a manner that protects human health and the environment. This involves proper identification, segregation, containment, and disposal through approved channels. For specific chemicals like B-I09, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer, as this document contains detailed information on hazards, handling, and disposal.
Step-by-Step Disposal Protocol for B-I09
-
Characterization of Waste:
-
All materials contaminated with B-I09 must be treated as chemical waste. This includes:
-
Unused or expired B-I09 solid compound.
-
Solutions containing B-I09.
-
Contaminated consumables such as pipette tips, tubes, and gloves.
-
Labware (e.g., glassware) that has come into contact with B-I09.
-
Spill cleanup materials.
-
-
-
Segregation:
-
Collect B-I09 waste separately from other waste streams to prevent accidental chemical reactions.
-
Do not mix B-I09 waste with biological or radioactive waste unless explicitly permitted by your institution's safety protocols.
-
-
Waste Containment:
-
Solid Waste: Collect solid B-I09 waste and contaminated consumables in a designated, durable, and leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing B-I09 in a shatter-resistant, leak-proof container that is chemically compatible with the solvents used. Do not fill containers to more than 80% capacity to allow for vapor expansion.
-
All waste containers must be securely sealed when not in use.
-
-
Labeling:
-
Clearly label all B-I09 waste containers with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: B-I09 (IRE-1 RNase inhibitor).
-
The CAS Number: 1607803-67-7.
-
An accurate description of the contents, including any solvents and their approximate concentrations.
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store B-I09 waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the B-I09 waste.
-
Never dispose of B-I09 down the drain or in the regular trash.
-
Quantitative Data Summary for B-I09 Disposal
| Parameter | Specification | Source |
| CAS Number | 1607803-67-7 | Chemical Supplier |
| Chemical Formula | C16H17NO5 | Chemical Supplier |
| Molecular Weight | 303.31 g/mol | Chemical Supplier |
| Shipping Classification | Shipped as non-hazardous chemical | MedKoo Biosciences[1] |
| Waste Container Fill Level | Do not exceed 80% of container capacity | General Laboratory Best Practice |
Experimental Protocols
While specific experimental protocols for the disposal of B-I09 are not available, the recommended procedure is to follow standard chemical waste management protocols as established by regulatory bodies and institutional EHS departments. The key steps are outlined in the step-by-step disposal protocol above.
Mandatory Visualization: B-I09 Disposal Decision Workflow
Caption: Decision workflow for the proper segregation and disposal of B-I09 waste.
References
Essential Safety and Handling Guide for B I09, an IRE1 Endonuclease Inhibitor
Disclaimer: This document provides essential safety and logistical information for handling the IRE1 endonuclease inhibitor B I09 based on general laboratory safety protocols for potent, small-molecule research compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and review the official SDS from the supplier before receiving, handling, storing, or disposing of this compound. The information herein is intended to supplement, not replace, the manufacturer's official safety guidance.
This compound is a cell-permeable IRE1 endonuclease inhibitor used in research to study the unfolded protein response (UPR) pathway. As with any potent research chemical, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted before any work begins. The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms.
| Protection Type | Required PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | To protect the eyes and face from splashes of the chemical in solution or from airborne powder. |
| Skin Protection | A fully buttoned laboratory coat. Chemical-resistant gloves (e.g., nitrile). Disposable sleeve covers are recommended for added protection. | To prevent skin contact with the chemical. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation. | To protect against inhalation of the powdered chemical, which can be hazardous. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the manufacturer's specific storage temperature recommendations.
2. Preparation of Solutions:
-
All handling of the powdered compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Before weighing, ensure all necessary PPE is donned correctly.
-
Use a dedicated, calibrated balance for weighing the compound.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Cap the vial or container securely and mix gently until the compound is fully dissolved.
3. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area and alert others.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust and then clean with an appropriate chemical spill kit.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or expired this compound powder should be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, vials, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
